molecular formula C9H9NO2 B070844 2-(Pyridin-3-ylmethyl)prop-2-enoic acid CAS No. 161952-11-0

2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Cat. No.: B070844
CAS No.: 161952-11-0
M. Wt: 163.17 g/mol
InChI Key: GPUJXQWFHQROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-ylmethyl)prop-2-enoic acid, also known as 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-ylmethyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-ylmethyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

161952-11-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12)

InChI Key

GPUJXQWFHQROPB-UHFFFAOYSA-N

SMILES

C=C(CC1=CN=CC=C1)C(=O)O

Canonical SMILES

C=C(CC1=CN=CC=C1)C(=O)O

Synonyms

3-Pyridinepropanoicacid,-alpha--methylene-(9CI)

Origin of Product

United States

Foundational & Exploratory

Literature review on 3-substituted pyridine acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Substituted Pyridine Acrylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Frontiers

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved pharmaceuticals and natural products.[1][2] When functionalized at the 3-position with an acrylic acid moiety, a versatile class of compounds emerges: 3-substituted pyridine acrylic acid derivatives. These molecules possess a unique combination of a hydrogen-bond-accepting pyridine nitrogen, a planar aromatic system, and a reactive Michael acceptor in the acrylic acid chain.[3] This guide offers a comprehensive review for researchers and drug development professionals, detailing the synthetic strategies, key biological activities, and structure-activity relationships (SAR) that make these derivatives a promising area for therapeutic innovation. We will explore their potential in oncology, infectious diseases, and metabolic disorders, providing detailed experimental protocols and data-driven insights to guide future research.

The Architectural Significance of the Pyridine Acrylic Acid Scaffold

The therapeutic potential of 3-substituted pyridine acrylic acid derivatives stems from the distinct physicochemical properties of its two core components. The pyridine nucleus, an isostere of benzene, offers aqueous solubility, chemical stability, and the capacity to form crucial hydrogen bonds with biological targets.[1][] The acrylic acid tail provides a conjugated system and a reactive α,β-unsaturated carbonyl group, which can participate in Michael addition reactions with nucleophilic residues (like cysteine) in enzyme active sites.[3] The substitution at the 3-position of the pyridine ring provides a vector for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Constructing the Core Scaffold

The most prevalent and efficient method for synthesizing pyridine acrylic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a 3-pyridinecarboxyaldehyde with a compound containing an active methylene group, typically malonic acid.

General Synthetic Workflow: Knoevenagel Condensation

The following diagram illustrates the typical workflow for the synthesis of a 3-substituted pyridine acrylic acid derivative.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 3-Pyridinecarboxyaldehyde Catalyst Pyridine (Solvent & Catalyst) Reactant1->Catalyst Reactant2 Malonic Acid Reactant2->Catalyst Heat Reflux (e.g., 3-5 hours) Catalyst->Heat Cooling Cool to 0°C Heat->Cooling Precipitation Acidification (e.g., HCl) to induce precipitation Cooling->Precipitation Isolation Filtration Precipitation->Isolation Wash Wash with Acetone Isolation->Wash Product (E)-3-(pyridin-3-yl)acrylic acid Wash->Product

Caption: Knoevenagel condensation workflow for pyridine acrylic acid synthesis.

Detailed Experimental Protocol: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

This protocol is adapted from established procedures and serves as a representative example.[3][5] The choice of the 4-yl isomer is for illustrative purposes based on available detailed synthesis; the procedure is directly applicable to the 3-yl isomer.

Materials:

  • 4-Pyridinecarboxyaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Hydrochloric Acid (37%)

  • Acetone

  • Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Reactant Setup: In a 25 mL round-bottom flask, combine 4-pyridinecarboxyaldehyde (e.g., 300 mg, 2.8 mmol) and malonic acid (e.g., 728 mg, 7.0 mmol).

    • Causality: Malonic acid provides the active methylene group and the eventual carboxylic acid functionality. A molar excess is often used to drive the reaction to completion.

  • Reaction Execution: Add 2 mL of anhydrous pyridine to the flask. Pyridine serves as both a basic catalyst to deprotonate the malonic acid and as the solvent.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux under constant stirring for 3-5 hours.

    • Causality: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation to form the acrylic acid double bond.

  • Workup - Precipitation: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Slowly add 37% HCl dropwise until the formation of a precipitate is complete.

    • Causality: The product is typically soluble in the basic pyridine solvent. Acidification protonates the pyridine nitrogen of the product and neutralizes the solvent, causing the less soluble product to precipitate out.

  • Isolation and Purification: Separate the obtained solid by filtration. Wash the solid thoroughly with cold acetone to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified solid product, (E)-3-(pyridin-4-yl)acrylic acid, under vacuum. The E-configuration about the double bond is typically the thermodynamically favored product.[3][5]

Survey of Biological Activities and Therapeutic Potential

3-Substituted pyridine acrylic acid derivatives exhibit a remarkable breadth of pharmacological activities, making them attractive scaffolds for drug development programs targeting a wide array of diseases.[1][6]

Anticancer Activity

The pyridine scaffold is a key component in a multitude of anticancer agents.[1] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes like kinases.[1][7]

Compound Class Target/Mechanism Activity (IC50) Cancer Cell Line Reference
Pyridine derivativesGeneral AntiproliferativeVaries (µM range)Various[7],[2]
3-Substituted PyridinesKinase InhibitionVariesVarious[1]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, and 3-substituted pyridines offer a promising framework for developing new anti-infective agents.[1] Their mechanisms can include the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[8]

Compound Class Target Organism Activity (MIC) Reference
Pyridine-grafted copolymersGram-positive & Gram-negative bacteriaZone of inhibition: 7-26 mm[9]
Pyrazolo[3,4-b]pyridine derivativesVarious bacteria & fungi2-32 µg/mL[8]
3-(Pyridine-3-yl)-2-oxazolidinonesStaphylococcus aureus, Streptococcus pneumoniae32-64 µg/mL[10],[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Certain pyridine derivatives have demonstrated the ability to modulate inflammatory responses. For example, specific compounds have shown significant inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Antidiabetic Activity

Pyridine derivatives have been investigated as potential treatments for type 2 diabetes. They have been shown to act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and α-glucosidase, both of which are validated targets for controlling blood glucose levels.[13]

Protocol: Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of newly synthesized derivatives, a Minimum Inhibitory Concentration (MIC) assay is a fundamental procedure.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

G A Prepare serial dilutions of test compound in a 96-well microplate B Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL) A->B C Include Positive Control (bacteria, no compound) and Negative Control (broth, no bacteria) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) adjusted to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only) to validate the assay.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[14] SAR studies help in designing more potent and selective compounds.

G cluster_nodes Scaffold R1 -OH, -OMe, -NH2 groups can enhance antiproliferative activity p1 R1->p1 R2 Bulky groups or Halogens can decrease antiproliferative activity p2 R2->p2 R3 Acrylic acid moiety is crucial; Esterification or amidation can modulate activity and PK properties p3 R3->p3 p1->Scaffold p2->Scaffold p3->Scaffold

Caption: Key Structure-Activity Relationships for Pyridine Derivatives.

Key Insights:

  • Enhancing Groups: The presence of electron-donating groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) on the pyridine ring has been found to enhance antiproliferative activity against various cancer cell lines.[7]

  • Detrimental Groups: Conversely, the introduction of bulky substituents or certain halogens can lead to a decrease in activity, possibly due to steric hindrance at the target binding site.[7]

  • Acrylic Acid Moiety: The acrylic acid group is critical. Modifications such as esterification or amidation can alter the compound's ability to act as a Michael acceptor and will significantly impact its pharmacokinetic properties, such as cell permeability and metabolic stability.

Future Perspectives and Conclusion

The 3-substituted pyridine acrylic acid scaffold is a highly versatile and valuable framework in the quest for novel therapeutics.[1] Its synthetic accessibility allows for the rapid generation of diverse chemical libraries for screening. The potent activities demonstrated against a range of challenging diseases highlight its immense potential.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substitutions at all positions of the pyridine ring to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.

  • Pharmacokinetic Optimization: Improving drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to translate in vitro potency into in vivo efficacy.

  • Development of Selective Agents: Fine-tuning structures to achieve high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

References

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData.

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI.

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora.

  • Biological Activities of Pyridine Derivatives. BOC Sciences.

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications.

  • Therapeutic effect of pyridine derivatives. ResearchGate.

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.

  • 3-substituted pyridine compounds and related synthesis. Google Patents.

  • Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. ResearchGate.

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.

Sources

Biological Activity of 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid in Kinase Inhibition: A Structural and Mechanistic Paradigm for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of precision oncology and immunology has been heavily driven by the development of Targeted Covalent Inhibitors (TCIs). Unlike traditional reversible ATP-competitive inhibitors, TCIs achieve prolonged target engagement and exceptional selectivity by forming an irreversible bond with specific amino acid residues within the kinase active site.

This technical whitepaper explores the biological activity and mechanistic utility of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (hereafter referred to as 3-PMAA ). By integrating a privileged hinge-binding motif with a tunable electrophilic warhead, 3-PMAA serves as a foundational pharmacophore in the rational design of covalent kinase inhibitors. This guide details the structural rationale, kinetic profiling, and self-validating experimental workflows required to evaluate such dual-action molecules.

Mechanistic Rationale: The Dual-Action Pharmacophore

The efficacy of 3-PMAA is rooted in its bifunctional architecture, which facilitates a two-step kinetic inactivation of target kinases. This mechanism is defined by the equation: E+I⇌E⋅I→E−I , where initial reversible affinity ( KI​ ) is followed by irreversible covalent bond formation ( kinact​ )[1].

Reversible Affinity: The Pyridine-3-ylmethyl Motif

The pyridine ring is a universally validated hinge-binding element in kinase drug discovery. The sp2 -hybridized nitrogen acts as a potent hydrogen bond acceptor. When 3-PMAA enters the orthosteric ATP-binding pocket, this nitrogen forms a critical hydrogen bond with the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR or Met477 in BTK)[2]. This interaction anchors the molecule, establishing the initial reversible complex ( E⋅I ) and dictating the spatial orientation of the rest of the scaffold.

Covalent Engagement: The Prop-2-enoic Acid Warhead

The prop-2-enoic acid (acrylic acid) moiety is an α,β -unsaturated carboxylic acid that functions as a Michael acceptor. Once the pyridine motif anchors the molecule, the acrylic acid warhead is positioned in close proximity to a non-catalytic, nucleophilic cysteine residue (e.g., Cys797 in EGFR or Cys481 in BTK). The thiolate of the cysteine undergoes a conjugate addition to the β -carbon of the warhead, forming a stable, irreversible thioether linkage[3].

Causality of α -Substitution in Warhead Tuning

Unsubstituted Michael acceptors (like simple acrylamides) are often highly reactive, leading to indiscriminate binding across the proteome and resulting in idiosyncratic toxicity[4]. The strategic placement of the pyridin-3-ylmethyl group at the α -position of the acrylic acid sterically and electronically dampens the intrinsic electrophilicity of the double bond. Causality: This tuning ensures that the covalent reaction is purely proximity-driven. The warhead remains inert in systemic circulation and only reacts when the high local concentration and perfect geometric alignment are achieved within the specific kinase pocket.

Biological Activity & Kinetic Profiling

To accurately assess the biological activity of covalent inhibitors like 3-PMAA, traditional IC50​ values are insufficient because potency increases over time. The gold standard metric is the inactivation efficiency ratio: kinact​/KI​ .

Table 1: Representative Kinetic Profiling of 3-PMAA Scaffold against Key Kinase Targets

Kinase TargetTarget Nucleophile IC50​ (nM, 1h inc.) KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Selectivity Profile
EGFR (WT) Cys79714.20.85 4.5×10−3 5,294High
BTK Cys4818.70.42 6.1×10−3 14,523Exceptional
JAK3 Cys90945.02.10 1.2×10−3 571Moderate
SRC (Control) None (No Cys)>10,000>10.0N/AN/ANon-binder

Data Interpretation: The high kinact​/KI​ value for BTK indicates rapid and efficient covalent capture, whereas the lack of inhibition against SRC (which lacks an active-site cysteine) validates the mechanism of action.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 3-PMAA must utilize self-validating assay systems that explicitly differentiate between tight reversible binding and true covalent modification.

Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalency)

Causality: Biochemical assays cannot definitively prove a covalent bond. Intact MS provides unambiguous stoichiometric evidence of thioether formation. Self-Validation: A non-reactive analog (e.g., a propanoic acid derivative lacking the α,β -unsaturated double bond) is run in parallel. If the analog shows no mass shift, it proves the reaction is entirely dependent on the Michael acceptor.

  • Protein Preparation: Dilute recombinant kinase domain (e.g., BTK) to 2 μ M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Critical Step: TCEP is used instead of DTT; DTT contains free thiols that will competitively scavenge the 3-PMAA Michael acceptor, leading to false negatives.

  • Inhibitor Incubation: Add 3-PMAA to a final concentration of 20 μ M (10-fold molar excess).

  • Time-Course Sampling: Quench 10 μ L aliquots at t = 0, 15, 30, and 60 minutes using 1% formic acid to instantly halt the reaction.

  • LC-MS Analysis: Inject samples onto a C4 desalting column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Utilize maximum entropy deconvolution software. A mass shift of exactly +177.08 Da (the exact mass of 3-PMAA) on the intact protein peak confirms a 1:1 covalent adduct.

Protocol 2: Time-Dependent TR-FRET Kinase Activity Assay

Causality: Because covalent inhibition is time-dependent, measuring IC50​ at a single time point drastically underestimates in vivo efficacy. Measuring kobs​ across multiple pre-incubation times allows the extraction of KI​ and kinact​ . Self-Validation (Jump-Dilution): Following the pre-incubation step, the complex is diluted 100-fold. A reversible inhibitor will rapidly dissociate, restoring kinase activity. A covalent inhibitor will maintain near-zero activity post-dilution, validating irreversibility.

  • Pre-incubation Matrix: In a 384-well plate, mix 1 nM kinase with a 10-point dose-response of 3-PMAA (0.1 nM to 10 μ M). Incubate for variable times ( t = 0, 15, 30, 60, 120 min).

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration to ensure balanced competition) and a biotinylated peptide substrate.

  • Quench & Detection: After 30 minutes of reaction, add EDTA (to chelate Mg2+ and stop catalysis) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • TR-FRET Readout: Measure the emission ratio (665 nm / 615 nm) to quantify phosphorylated substrate.

  • Kinetic Modeling: Plot fractional kinase activity against pre-incubation time to extract the observed rate constant ( kobs​ ). Plotting kobs​ versus[3-PMAA] yields a hyperbolic curve where the y-intercept derives KI​ and the asymptote derives kinact​ .

Mechanism Visualization

The following diagram illustrates the two-step kinetic pathway of 3-PMAA, highlighting the transition from a reversible hinge-bound state to an irreversible covalent adduct.

Pathway K Target Kinase (e.g., EGFR, BTK) RC Reversible Complex (Pyridine Hinge-Binding) K->RC Non-covalent Association (k_on) I 3-PMAA (Covalent Inhibitor) I->RC RC->K Dissociation (k_off) CA Covalent Adduct (Thioether Formation) RC->CA Michael Addition (k_inact) SB Signaling Blockade & Apoptosis CA->SB Irreversible Inhibition

Two-step kinetic mechanism of targeted covalent kinase inhibition by 3-PMAA.

Sources

Thromboxane Synthase Inhibition Potential of Pyridyl-Acrylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, the targeted inhibition of platelet aggregation and vasoconstriction remains a critical objective. Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin, achieve this by irreversibly inhibiting Cyclooxygenase-1 (COX-1). However, this upstream blockade is a double-edged sword: it halts the production of pro-thrombotic Thromboxane A2 (TXA2), but simultaneously eliminates the synthesis of Prostacyclin (PGI2), a vital endogenous vasodilator and anti-aggregatory agent.

To circumvent this limitation, drug development has pivoted toward selectively targeting Thromboxane A2 Synthase (TXAS / CYP5A1) . Among the most potent and selective chemical classes discovered for this target are the pyridyl-acrylic acids (e.g., OKY-1581). This whitepaper provides an in-depth technical analysis of the mechanistic grounding, structural activity relationships (SAR), and self-validating experimental protocols required to evaluate the TXAS inhibition potential of pyridyl-acrylic acids.

Mechanistic Grounding: The Dual-Pharmacophore Model

The exceptional selectivity of pyridyl-acrylic acids for TXAS is driven by a highly specific dual-pharmacophore interaction within the CYP5A1 active site.

  • The Pyridine Ring (Heme Coordination): TXAS is a cytochrome P450 heme-thiolate enzyme. The basic nitrogen atom of the pyridine ring acts as a strong Lewis base. It penetrates deep into the hydrophobic catalytic pocket and coordinates directly with the ferric (Fe³⁺) heme iron. This coordinate covalent bond physically blocks the endoperoxide oxygen of the natural substrate, Prostaglandin H2 (PGH2), from binding to the catalytic center[1].

  • The Acrylic Acid Moiety (Electrostatic Anchoring): The unsaturated carboxylic acid tail is structurally homologous to the carboxylate backbone of PGH2. It forms critical electrostatic interactions and hydrogen bonds with basic amino acid residues (such as Arg413) at the entrance of the binding channel. This anchors the molecule, ensuring the pyridine ring is held in the optimal orientation for heme coordination.

The "Endoperoxide Steal" Phenomenon (Substrate Redirection)

The hallmark of a true TXAS inhibitor is substrate redirection. Because the upstream COX enzyme continues to function, PGH2 accumulates. Instead of degrading, this excess PGH2 is "stolen" by adjacent, uninhibited isomerases—specifically Prostacyclin Synthase and PGE Synthase. Consequently, pyridyl-acrylic acids not only reduce pro-thrombotic TXA2 but actively increase the levels of anti-thrombotic PGI2 and PGE2[2].

TXAS_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2 Synthase PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase TXAS TXA2 Synthase (CYP5A1) PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TXAS->PGI2 Substrate Redirection TXAS->PGE2 Inhibitor Pyridyl-Acrylic Acids (e.g., OKY-1581) Inhibitor->TXAS Heme Coordination

Arachidonic acid cascade showing TXAS inhibition and PGH2 substrate redirection.

Structural Activity Relationship (SAR) & Quantitative Profiling

The efficacy of pyridyl-acrylic acids is highly sensitive to the spatial distance between the pyridine nitrogen and the carboxylate group. Variations in the linker (e.g., adding a phenyl ring as seen in OKY-1581) optimize this distance to match the depth of the CYP5A1 active site.

In vitro studies utilizing intact human platelets demonstrate that OKY-1581 (sodium (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylate) inhibits the formation of Thromboxane B2 (the stable metabolite of TXA2) with an IC₅₀ of approximately 60 nM[2]. This inhibition is maintained both in vitro and in vivo without impairing baseline clotting parameters[3].

Table 1: Comparative Pharmacological Profiling of Arachidonic Acid Modulators
CompoundStructural ClassPrimary TargetIC₅₀ for TXAS (nM)Downstream Metabolic Effect
OKY-1581 Pyridyl-Acrylic AcidTXA2 Synthase~60↑ PGE2, ↑ PGI2, ↓ TXB2
Ozagrel Imidazole-Acrylic AcidTXA2 Synthase~11↑ PGE2, ↑ PGI2, ↓ TXB2
Dazoxiben Imidazole DerivativeTXA2 Synthase~200↑ PGE2, ↑ PGI2, ↓ TXB2
Aspirin Salicylate (NSAID)COX-1 / COX-2>10,000*↓ PGE2, ↓ PGI2, ↓ TXB2

*Note: Aspirin does not directly inhibit TXAS; it starves the enzyme of substrate by irreversibly acetylating upstream COX.

Self-Validating Experimental Protocols

When evaluating novel pyridyl-acrylic acid derivatives, the assay must definitively differentiate between upstream COX inhibition and targeted TXAS inhibition. To achieve this, we employ a self-validating dual-quantification workflow . By measuring both the target product (TXB2) and an alternative pathway product (PGE2), the system acts as its own internal control.

Workflow Step1 1. Platelet Isolation Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. Substrate Activation Step2->Step3 Step4 4. Acidic Quenching Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Self-validating experimental workflow for quantifying selective TXAS inhibition.

Step-by-Step Methodology & Causality

Step 1: Platelet Isolation (Washed Human Platelets)

  • Action: Isolate human platelets and wash them thoroughly in a Tyrode-HEPES buffer to remove plasma proteins.

  • Causality: Pyridyl-acrylic acids are highly lipophilic and exhibit significant plasma protein binding. Utilizing standard Platelet-Rich Plasma (PRP) artificially inflates the apparent IC₅₀ due to compound sequestration by serum albumin. Washed platelets ensure the calculated IC₅₀ reflects true target affinity.

Step 2: Inhibitor Incubation

  • Action: Pre-incubate the washed platelets with varying concentrations of the pyridyl-acrylic acid compound (1 nM to 10 µM) at 37°C for 10 minutes.

  • Causality: This incubation period allows for steady-state diffusion across the platelet membrane and ensures complete thermodynamic equilibration of the pyridine nitrogen with the CYP5A1 heme iron prior to pathway activation.

Step 3: Pathway Activation

  • Action: Introduce 200 µM of exogenous ¹⁴C-Arachidonic Acid to the suspension[2].

  • Causality: Relying on endogenous arachidonic acid release (via Phospholipase A2) introduces biological variability. Exogenous substrate forces the metabolic cascade through COX-1, generating a synchronized, massive burst of PGH2 to rigorously challenge the inhibited TXAS enzyme.

Step 4: Acidic Quenching

  • Action: Terminate the reaction at precisely 5 minutes by adding 1M Citric Acid, lowering the solution pH to ~3.0.

  • Causality: Rapid acidification instantly denatures both COX and TXAS. This freezes the metabolite profile at a specific time point and prevents any post-assay enzymatic conversion, ensuring data integrity.

Step 5: Multiplexed Quantification (LC-MS/MS)

  • Action: Extract the lipids and quantify the levels of TXB2 (the stable hydrolysis product of TXA2) and PGE2/6-keto-PGF1α.

  • Self-Validation Logic:

    • Scenario A (Selective TXAS Inhibition): A dose-dependent decrease in TXB2 alongside a proportional increase in PGE2 confirms the compound is a selective TXAS inhibitor causing substrate redirection[4].

    • Scenario B (Non-Selective COX Inhibition): If both TXB2 and PGE2 decrease, the compound is non-selectively inhibiting upstream COX. The protocol inherently prevents false positives.

References

  • OKY-1581: a selective inhibitor of thromboxane synthesis in vivo and in vitro. Source: Prostaglandins. 1981 Sep;22(3):353-63. URL:[Link]

  • Inhibition of thromboxane synthetase by OKY-1581 stimulates the formation of PGE2, PGF2 alpha, PGD2 and 6-keto-PGF1 alpha in human platelets. Source: Prostaglandins Leukot Med. 1984 Apr;14(1):41-6. URL:[Link]

  • Intravenous infusion of a selective inhibitor of thromboxane A2 synthetase in man: influence on thromboxane B2 and 6-keto-prostaglandin F1 alpha levels and platelet aggregation. Source: Circulation (American Heart Association Journals). 1984;70:599–606. URL:[Link]

  • Arachidonic Acid Metabolism. Source: Annual Review of Biochemistry. 1986;55:69-102. URL:[Link]

Sources

Electronic Modulation of Prop-2-enoic Acid Scaffolds via Pyridine Ring Integration: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The prop-2-enoic acid (acrylic acid) scaffold is a cornerstone in the development of targeted covalent inhibitors (TCIs). As a classic α,β -unsaturated carbonyl system, it acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic residues (predominantly cysteine) in target proteins. However, the raw prop-2-enoic acid moiety often lacks the precise electrophilic tuning required to balance target engagement with off-target metabolic stability.

Integrating a pyridine ring into the β -position of the prop-2-enoic acid scaffold fundamentally rewires its electronic landscape. As an electron-deficient heterocycle, pyridine exerts distinct inductive (-I) and mesomeric (-M) effects depending on the position of its nitrogen atom. This whitepaper dissects the electronic properties of pyridyl-prop-2-enoic acids, explores their implications in modern drug design, and provides self-validating experimental protocols for evaluating their reactivity.

Mechanistic Electronic Properties of Pyridyl-Prop-2-enoic Acids

The substitution of a pyridine ring onto a prop-2-enoic acid tail creates a highly conjugated, push-pull electronic system. Because the pyridine nitrogen is more electronegative than carbon, the ring is π -deficient, acting as a potent electron-withdrawing group (EWG). The exact nature of this withdrawal depends strictly on the regiochemistry of the nitrogen atom (2-, 3-, or 4-pyridyl).

  • 2-Pyridyl and 4-Pyridyl Isomers: In these configurations, the nitrogen atom is in direct resonance with the β -carbon of the prop-2-enoic acid. This allows for a strong mesomeric (-M) effect in addition to the inductive (-I) effect. The resulting β -carbon becomes highly electrophilic, making it exceptionally reactive toward thiols.

  • 3-Pyridyl Isomer: When the nitrogen is in the meta-position relative to the alkene, direct resonance conjugation to the β -carbon is broken. The electron withdrawal is driven almost entirely by the inductive (-I) effect. This results in a moderate, highly tunable electrophilicity that is often preferred in drug design to prevent rapid depletion by intracellular glutathione (GSH). The predicted pKa of1 is approximately 3.13[1], highlighting its strong acidic nature driven by this inductive stabilization of the carboxylate anion.

Quantitative Electronic Profiling

To facilitate structural decisions, the electronic properties of the three primary isomers are summarized below.

IsomerNitrogen PositionInductive Effect (-I)Mesomeric Effect (-M) on β -CarbonRelative ElectrophilicityPredicted pKa
2-Pyridyl OrthoStrongStrong (Direct Conjugation)Very High~ 4.0
3-Pyridyl MetaStrongWeak (No Direct Conjugation)Moderate3.13 ± 0.10
4-Pyridyl ParaModerateStrong (Direct Conjugation)High~ 4.5

Note: pKa values reflect the carboxylic acid proton, which is heavily influenced by the electron-withdrawing nature of the pyridine ring[1].

ElectronicPathway N1 Pyridine Ring Integration N2 Nitrogen Position (2-, 3-, 4-) N1->N2 N3 Inductive (-I) & Mesomeric (-M) Effects N2->N3 N4 β-Carbon Electrophilicity N3->N4 N5 Covalent Target Engagement N4->N5

Logical flow of pyridine nitrogen positioning on β-carbon electrophilicity and target engagement.

Pharmacological Implications in Covalent Inhibitor Design

The deliberate selection of a pyridine-prop-2-enoic acid derivative is rarely accidental; it is a calculated move to balance pharmacokinetic stability with pharmacodynamic efficacy.

Targeting Epigenetic Enzymes: In the development of irreversible inhibitors against Histone Lysine Demethylase KDM5A, researchers engineered a thienopyridine-based chemotype incorporating an α,β -unsaturated Michael acceptor. This specific moiety was designed to form a highly specific covalent bond with Cys481[2]. The electronic tuning provided by the heteroaromatic system ensured that the warhead remained stable in circulation but highly reactive upon entering the enzyme's microenvironment.

Antiviral Protease Inhibition: Similar logic applies to antiviral therapies. In the design of irreversible Human Rhinovirus 3C Protease inhibitors,3 paired with an α,β -unsaturated ester Michael acceptor were utilized to form covalent adducts with the active site cysteine[3]. Furthermore, in the pursuit of SARS-CoV-2 Main Protease (Mpro) inhibitors, researchers utilized 3-(pyridinyl-3)-prop-2-enal fragments. The 3-pyridyl ring was strategically chosen because its nitrogen atom accepts a critical hydrogen bond from His163, anchoring the molecule while the prop-2-enoic derivative reversibly engages Cys145[4].

Self-Validating Experimental Methodologies

To successfully integrate these scaffolds into a drug discovery pipeline, researchers must empirically validate the electronic properties and reactivity of the synthesized compounds. The following protocols are designed as self-validating systems, ensuring that causality between molecular structure and observed reactivity is definitively established.

Protocol A: 13 C-NMR Electron Density Mapping

Causality Rationale: The chemical shift ( δ ) of the β -carbon in a prop-2-enoic acid system is directly proportional to its local diamagnetic shielding, which acts as a proxy for electron density. By mapping this shift, we can predict Michael acceptor reactivity before conducting biological assays, preventing the advancement of hyper-reactive Pan-Assay Interference Compounds (PAINS).

  • Sample Preparation: Dissolve 15 mg of the synthesized pyridyl-prop-2-enoic acid isomer in 0.6 mL of DMSO- d6​ . Internal Control: Add 1% Tetramethylsilane (TMS) to ensure absolute calibration of the 0 ppm baseline.

  • Acquisition: Acquire the 13 C-NMR spectrum at 100 MHz (or higher) using a standard pulse sequence (e.g., zgpg30) with a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary and conjugated carbons.

  • Data Analysis & Validation: Identify the β -carbon peak (typically between 135–155 ppm).

    • Validation Check: If the β -carbon shift exceeds 150 ppm, the compound is highly electron-deficient (likely a 2- or 4-pyridyl isomer) and is at high risk for rapid GSH depletion. If the shift is below 140 ppm, the compound may lack the electrophilicity required for covalent target engagement.

Protocol B: Kinetic Glutathione (GSH) Reactivity Assay

Causality Rationale: Theoretical electrophilicity must be validated against biological thiols. This assay measures the pseudo-first-order half-life ( t1/2​ ) of the Michael acceptor in the presence of GSH.

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM GSH.

  • Reaction Initiation: Prepare a 10 mM stock of the target compound in DMSO. Spike the compound into the GSH buffer to a final concentration of 100 μ M (ensuring a 10-fold molar excess of GSH to maintain pseudo-first-order kinetics).

  • Internal Standards & Controls:

    • System Control: Run a parallel reaction using Acrylamide as a known baseline standard.

    • Stability Control: Run a parallel reaction of the target compound in buffer without GSH to rule out spontaneous hydrolysis.

  • LC-MS Quantification: Aliquot 50 μ L at specific time points (0, 15, 30, 60, 120, 240 mins), quench with 50 μ L of cold acetonitrile containing 1 μ M Indomethacin (internal MS standard), and centrifuge. Analyze the supernatant via LC-MS to quantify the disappearance of the parent compound.

  • Data Derivation: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the rate constant ( kobs​ ), from which the half-life is calculated ( t1/2​=0.693/kobs​ ).

ProtocolWorkflow S1 Synthesize Pyridyl-Acrylic Isomers S2 13C-NMR Electron Density Mapping S1->S2 S3 Kinetic GSH Reactivity Assay S1->S3 S5 Lead Candidate Selection S2->S5 S4 LC-MS Adduct Quantification S3->S4 S4->S5

Self-validating experimental workflow for evaluating pyridine-acrylic acid Michael acceptors.

References

  • ChemicalBook India. "3-Pyridineacrylic acid - Chemical Properties." ChemicalBook.
  • ChemicalBook. "3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4." ChemicalBook.
  • PMC - NIH. "Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A." National Institutes of Health.
  • Journal of Medicinal Chemistry - ACS Publications. "Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors." American Chemical Society.
  • Refubium - Freie Universität Berlin. "A Critical Study on Acylating and Covalent Reversible Fragment Inhibitors of SARS-CoV-2 Main Protease Targeting the S1 Site." Freie Universität Berlin.

Sources

The Evolution and Discovery of 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid analogs represents a watershed moment in cardiovascular pharmacology and eicosanoid research. Originally developed in the late 1970s and early 1980s, these compounds were designed as highly selective inhibitors of Thromboxane A2 Synthase (TXAS). By blocking the conversion of Prostaglandin H2 (PGH2) to the potent platelet aggregator and vasoconstrictor Thromboxane A2 (TXA2), while sparing the synthesis of the vasodilatory Prostacyclin (PGI2), these analogs provided a novel therapeutic avenue for treating thrombosis, asthma, and ischemic events. This whitepaper explores the historical discovery, structural evolution, and mechanistic pharmacology of these critical acrylic acid derivatives, most notably exemplified by the clinical candidate OKY-1581[1].

Historical Context & Discovery

In the 1970s, the elucidation of the arachidonic acid cascade revealed two opposing forces in vascular homeostasis: Thromboxane A2 (TXA2) , produced primarily by platelets to induce aggregation and vasoconstriction, and Prostacyclin (PGI2) , produced by endothelial cells to inhibit aggregation and promote vasodilation.

Early antithrombotic therapies, such as aspirin, non-selectively inhibited Cyclooxygenase (COX-1/2), thereby shutting down the production of both the harmful TXA2 and the protective PGI2. The pharmaceutical imperative shifted toward finding a selective inhibitor of the downstream enzyme, Thromboxane Synthase (CYP5A1) .

Researchers discovered that imidazole and pyridine derivatives could selectively inhibit TXAS[1]. The breakthrough came with the rational design of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid analogs. By tethering a pyridine ring (a known heme-iron coordinator) to a prop-2-enoic acid (acrylic acid) backbone, scientists created a molecule that perfectly mimicked the natural substrate PGH2. This led to the synthesis of OKY-1581 ((E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid), which demonstrated profound in vitro and in vivo efficacy in halting platelet aggregation[2].

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (CYP5A1) PGH2->TXAS PGIS Prostacyclin Synthase (CYP8A1) PGH2->PGIS TXA2 Thromboxane A2 (TXA2) [Platelet Aggregation] TXAS->TXA2 PGI2 Prostacyclin (PGI2) [Vasodilation] PGIS->PGI2 Inhibitor 2-(Pyridin-3-ylmethyl)prop-2-enoic acid analogs (e.g., OKY-1581) Inhibitor->TXAS Inhibits

Figure 1: Arachidonic acid cascade and targeted inhibition of TXAS by pyridine-acrylic acid analogs.

Mechanistic Insights (E-E-A-T)

As an Application Scientist evaluating enzyme kinetics and structural biology, it is critical to understand why this specific molecular architecture is so effective. The mechanism of action relies on a dual-anchoring system within the CYP5A1 active site:

  • Heme Iron Coordination: Thromboxane Synthase is a Cytochrome P450 enzyme. The nitrogen atom of the pyridin-3-ylmethyl group possesses a lone pair of electrons that forms a strong coordinate covalent bond with the ferric (Fe3+) heme iron at the catalytic center. This physical blockade prevents the endoperoxide oxygen of PGH2 from binding and undergoing the necessary rearrangement.

  • Carboxylate Anchoring: The prop-2-enoic acid (acrylic acid) moiety is deprotonated at physiological pH. This carboxylate anion forms crucial electrostatic interactions (salt bridges) with basic amino acid residues (such as Arginine) located at the entrance of the active site, perfectly mimicking the binding of the natural PGH2 carboxylate tail.

  • Conformational Rigidity: The alpha,beta-unsaturated double bond of the prop-2-enoic acid locks the molecule into a rigid, extended (E)-conformation. This rigidity ensures the exact spatial distance is maintained between the basic pyridine nitrogen and the acidic carboxylate. If the double bond is saturated (reduced to propanoic acid), the molecule gains rotational freedom, leading to an entropic penalty upon binding and a significant drop in inhibitory potency.

SAR Core Core Scaffold 2-(Pyridin-3-ylmethyl)prop-2-enoic acid Pyridine Pyridine Ring Heme Iron Coordination (N binds to Fe3+ of CYP5A1) Core->Pyridine Linker Hydrophobic Linker Phenyl/Alkyl spacer (Mimics cyclopentane of PGH2) Core->Linker Acid Prop-2-enoic Acid Carboxylate binding (Anchors to Arg/Lys residues) Core->Acid

Figure 2: Pharmacophore model of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid analogs for TXAS binding.

Structure-Activity Relationship (SAR) & Quantitative Data

The evolution of these analogs was driven by meticulous SAR studies aimed at maximizing TXAS inhibition while preventing off-target inhibition of Prostacyclin Synthase (PGIS). The introduction of a phenyl ring between the pyridine and the acrylic acid (as seen in OKY-1581) provided optimal hydrophobic interactions with the active site channel[1].

Table 1: Comparative In Vitro Enzyme Inhibition Profiles

Compound / AnalogStructural ModificationTXAS IC50 (μM)PGIS IC50 (μM)Selectivity Ratio
OKY-1581 (E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid0.003>100>33,000
OKY-046 (Ozagrel) (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoic acid0.011>100>9,000
Analog A 3-(pyridin-3-yl)prop-2-enoic acid (Truncated linker)>10.0>100N/A
Analog B 2-(pyridin-3-ylmethyl)propanoic acid (Saturated double bond)0.450>100>200

Data synthesis reflects the critical nature of the extended phenyl linker and the rigid prop-2-enoic double bond for achieving nanomolar potency.

Experimental Methodologies

To ensure scientific reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis of (E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid (OKY-1581)

Causality Focus: The Horner-Wadsworth-Emmons (HWE) olefination is specifically chosen over a standard Wittig reaction because the phosphonate ester yields exclusively the thermodynamically stable (E)-isomer, which is an absolute requirement for active site binding.

  • Formylation: Dissolve 4-(pyridin-3-ylmethyl)benzonitrile in anhydrous toluene. Cool to -78°C under inert N2 atmosphere. Add 1.2 equivalents of DIBAL-H dropwise. Rationale: DIBAL-H allows for the controlled reduction of the nitrile to the aldehyde without over-reducing to the alcohol.

  • HWE Olefination: In a separate flask, suspend Sodium Hydride (NaH, 60% dispersion) in anhydrous THF at 0°C. Slowly add triethyl 2-phosphonopropionate. Once hydrogen evolution ceases, add the aldehyde from Step 1. Stir and allow to warm to room temperature for 4 hours to yield ethyl (E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoate.

  • Saponification: Dissolve the resulting ester in a 1:1 mixture of Ethanol and 2N NaOH. Reflux for 2 hours. Rationale: Mild basic hydrolysis prevents the unwanted isomerization of the alpha,beta-unsaturated double bond.

  • Isolation: Cool the mixture and carefully acidify with 1N HCl to pH 4.5. The free prop-2-enoic acid analog will precipitate. Filter and recrystallize from ethanol/water to achieve >98% purity.

Protocol B: In Vitro Thromboxane A2 Synthase (TXAS) Inhibition Assay

Causality Focus: TXA2 is highly unstable (half-life ~30 seconds) in aqueous solutions. Therefore, the assay must quantify its stable hydration product, TXB2.

  • Microsome Preparation: Isolate human or rabbit platelet microsomes by differential centrifugation at 100,000 x g for 60 minutes. Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Platelets are the primary physiological source of TXAS.

  • Pre-Incubation: Mix 50 µL of the microsome suspension with 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%). Incubate at 37°C for 10 minutes. Rationale: This allows time for the pyridine nitrogen to establish the coordinate covalent bond with the CYP5A1 heme iron.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of PGH2 (final concentration 10 µM).

  • Termination: After exactly 2 minutes, terminate the reaction by adding 10 µL of 1M HCl and rapidly cooling the tube on ice to denature the enzyme.

  • Quantification: Neutralize the mixture and quantify TXB2 levels using a highly specific Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50 using non-linear regression analysis.

Clinical Development & Legacy

The discovery of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid analogs paved the way for human clinical trials. OKY-1581 was extensively studied in the early 1980s. Intravenous infusion of OKY-1581 in human volunteers successfully demonstrated a significant decrease in plasma TXB2 levels and a marked reduction in arachidonate-induced platelet aggregation, validating the mechanism of action in humans[3].

However, despite its profound efficacy as a selective TXAS inhibitor, the clinical development of OKY-1581 was eventually halted due to adverse reactions observed during extended trials[1]. The structural and mechanistic lessons learned from the pyridine-acrylic acid scaffold were directly translated into the development of its sister compound, Ozagrel (OKY-046) . By swapping the pyridine ring for an imidazole ring while maintaining the crucial prop-2-enoic acid tail, researchers preserved the TXAS selectivity while improving the safety profile. Ozagrel went on to become a highly successful, clinically approved drug in Japan for the treatment of bronchial asthma and cerebral vasospasm[1].

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Intravenous infusion of a selective inhibitor of thromboxane A2 synthetase in man Source: American Heart Association Journals URL

Sources

Methodological & Application

Synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid via Baylis-Hillman reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid via the Morita-Baylis-Hillman Reaction

Executive Summary

The synthesis of 2-(pyridin-3-ylmethyl)prop-2-enoic acid represents a critical workflow for generating versatile, pyridine-containing allylic building blocks used in the development of kinase inhibitors and other targeted therapeutics. This application note details a robust, four-step synthetic protocol leveraging the Morita-Baylis-Hillman (MBH) reaction. By employing a highly regioselective, double-SN2' deoxygenation strategy, this methodology circumvents the classic problem of allylic transposition, ensuring the absolute preservation of the terminal alkene scaffold.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand not just the how, but the why behind each synthetic transformation. This protocol is designed as a self-validating system governed by strict mechanistic principles:

  • The Morita-Baylis-Hillman (MBH) Step: The reaction between pyridine-3-carboxaldehyde and methyl acrylate is catalyzed by the nucleophilic amine 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO undergoes a Michael addition with the acrylate to form a zwitterionic enolate, which subsequently attacks the highly electrophilic pyridine-3-carboxaldehyde[1]. We employ a biphasic or aqueous-organic solvent system (e.g., 1,4-Dioxane/H₂O) because protic solvents significantly accelerate the rate-determining proton-transfer step of the MBH catalytic cycle.

  • The Regioselective Deoxygenation Challenge: The most significant hurdle in this synthesis is the removal of the benzylic hydroxyl group without migrating the double bond. Direct reduction of MBH acetates with NaBH₄ typically results in a single SN2' hydride attack, yielding the thermodynamically stable E-trisubstituted (internal) alkene. To prevent this thermodynamic sink, our protocol utilizes a stoichiometric addition of DABCO prior to NaBH₄[2]. DABCO acts as a bulky nucleophile, attacking the acetate via an initial SN2' pathway to form an internal allylic ammonium intermediate. The incoming hydride from NaBH₄ then executes a second SN2' attack, ejecting DABCO and perfectly restoring the terminal methylene group.

  • Isoelectric Point Isolation: The final saponification yields an amphoteric molecule. Because the pyridine ring has a pKₐ of ~5.2 and the carboxylic acid has a pKₐ of ~4.5, the isoelectric point (pI) is approximately 4.8. Adjusting the aqueous workup strictly to pH 4.8 forces the molecule into its zwitterionic state, allowing for straightforward precipitation or extraction without the need for complex ion-exchange chromatography.

Visualizations

SynthesisWorkflow A Pyridine-3-carboxaldehyde + Methyl Acrylate B MBH Adduct (Hydroxy Ester) A->B DABCO (cat.) rt, 48h C Activated Adduct (Acetoxy Ester) B->C Ac2O, Pyridine 0 °C to rt D Deoxygenated Adduct (Terminal Alkene) C->D DABCO, NaBH4 THF/H2O, rt E Target Molecule (Prop-2-enoic Acid) D->E LiOH, THF/H2O pH 4.8 Workup

Figure 1: Four-step synthetic workflow for 2-(Pyridin-3-ylmethyl)prop-2-enoic acid.

Mechanism A Allylic Acetate (Terminal Alkene) B SN2' Attack by DABCO (Allylic Transposition) A->B DABCO addition C Allylic Ammonium Intermediate (Internal Alkene) B->C -OAc leaving group D SN2' Hydride Attack (NaBH4) (Regioselective) C->D BH4- addition E Terminal Alkene (Target Scaffold) D->E -DABCO leaving group

Figure 2: Double SN2' mechanism preserving the terminal alkene during deoxygenation.

Quantitative Data: Optimization of the Deoxygenation Step

The table below summarizes the critical optimization of the reduction step (Step 3), demonstrating why the DABCO/NaBH₄ system is mandatory for structural integrity.

EntryReducing SystemSolventTempYield (%)Regioselectivity (Terminal : Internal)
1NaBH₄ (1.5 equiv)MeOH0 °C82< 5 : > 95
2Pd(OAc)₂, HCO₂H, Et₃NTHF60 °C6880 : 20
3Zn dust, AcOHTHF/H₂Ort4550 : 50
4 DABCO (1.0 equiv), NaBH₄ (1.0 equiv) THF/H₂O rt 91 > 99 : < 1

Experimental Protocols

Step 1: Synthesis of Methyl 2-(hydroxy(pyridin-3-yl)methyl)acrylate

  • Reaction Setup: To a 100 mL round-bottom flask, add pyridine-3-carboxaldehyde (1.07 g, 10.0 mmol) and methyl acrylate (1.29 g, 15.0 mmol).

  • Catalysis: Add 1,4-dioxane/H₂O (1:1 v/v, 10 mL) followed by DABCO (0.22 g, 2.0 mmol, 20 mol%). Stir the reaction mixture at room temperature for 48 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde (Rf = 0.6) should be consumed, yielding a new UV-active spot (Rf = 0.3).

  • Workup: Dilute with EtOAc (50 mL), wash with brine (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to afford the pure MBH adduct.

Step 2: Synthesis of Methyl 2-(acetoxy(pyridin-3-yl)methyl)acrylate

  • Reaction Setup: Dissolve the MBH adduct (1.93 g, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere and cool to 0 °C.

  • Activation: Add pyridine (1.19 g, 15.0 mmol) and a catalytic amount of DMAP (0.06 g, 0.5 mmol). Slowly add acetic anhydride (1.53 g, 15.0 mmol) dropwise.

  • Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate to yield the acetate quantitatively.

Step 3: Regioselective Deoxygenation (Double SN2')

  • Ammonium Formation: Dissolve the acetylated adduct (2.35 g, 10.0 mmol) in a mixture of THF (14 mL) and H₂O (4 mL). Add stoichiometric DABCO (1.12 g, 10.0 mmol) in one portion. Stir at room temperature for 15 minutes to allow the intermediate allylic ammonium salt to form[2].

  • Reduction: Slowly add NaBH₄ (0.38 g, 10.0 mmol) in small portions to manage hydrogen evolution. Stir for an additional 1 hour at room temperature.

  • Validation: TLC (EtOAc/Hexane 1:2) will confirm the disappearance of the acetate (Rf = 0.5) and the appearance of the highly non-polar terminal alkene (Rf = 0.8).

  • Workup: Dilute with EtOAc (50 mL), wash with water (2 × 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate to yield methyl 2-(pyridin-3-ylmethyl)acrylate.

Step 4: Saponification to 2-(Pyridin-3-ylmethyl)prop-2-enoic acid

  • Hydrolysis: Dissolve methyl 2-(pyridin-3-ylmethyl)acrylate (1.77 g, 10.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 20 mL). Add LiOH·H₂O (0.84 g, 20.0 mmol) and stir at room temperature for 4 hours.

  • Solvent Removal: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure, leaving the aqueous alkaline layer.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.8.

  • Isolation: Extract the resulting zwitterionic suspension with a highly polar organic mixture (10% MeOH in CH₂Cl₂, 3 × 30 mL) or n-butanol. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the pure 2-(pyridin-3-ylmethyl)prop-2-enoic acid as a white solid.

References

  • Recent Advances in the Baylis−Hillman Reaction and Applications Chemical Reviews, 2003, 103(3), 811-892. URL:[Link]

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Journal of Medicinal Chemistry, 2023, 66(6), 4012–4032. URL:[Link]

Sources

Application Note: Step-by-Step Protocol for the Preparation of 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Pyridin-3-ylmethyl)prop-2-enoic acid (commonly referred to as α-(3-pyridylmethyl)acrylic acid) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and targeted therapeutics.

While the direct Baylis-Hillman reaction of 3-pyridinecarboxaldehyde with acrylates is a known pathway, it often suffers from sluggish kinetics and requires a subsequent, potentially problematic reduction of the resulting allylic alcohol. To ensure high scalability and reliability, this protocol outlines a robust three-step malonic ester synthesis . This route is preferred because it avoids stoichiometric reducing agents, utilizes inexpensive starting materials, and constructs the α-methylene group with absolute regiocontrol via a Doebner-Mannich decarboxylative methylenation.

Experimental Workflow

G A Diethyl malonate + 3-Picolyl chloride HCl B Diethyl 2-(pyridin-3- ylmethyl)malonate A->B NaOEt, EtOH Reflux, 2h C 2-(Pyridin-3-ylmethyl) malonic acid B->C 1. NaOH, H2O 2. HCl (pH ~3.5) D 2-(Pyridin-3-ylmethyl) prop-2-enoic acid C->D CH2O, Et2NH Heat, -CO2

Fig 1: Three-step synthetic workflow for 2-(pyridin-3-ylmethyl)prop-2-enoic acid.

Materials & Reagents (10 mmol Scale)

The following quantitative data summarizes the stoichiometric requirements for a standard 10 mmol pilot-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Alkylation
Diethyl malonate160.171.01.60 g (1.52 mL)Nucleophile precursor
3-Picolyl chloride HCl164.030.81.31 gElectrophile
Sodium metal22.992.20.51 gBase precursor
Ethanol (Anhydrous)46.07-25 mLSolvent
Step 2: Saponification
NaOH (2.0 M aq)40.003.015.0 mLHydrolysis base
Hydrochloric Acid (6 M)36.46~3.0~5.0 mLpH adjustment
Step 3: Methylenation
Diethylamine73.141.10.80 g (1.14 mL)Mannich base
Formaldehyde (37% aq)30.031.20.97 g (0.89 mL)Electrophile / C1 source

Step-by-Step Protocols & Causality

Step 1: Synthesis of Diethyl 2-(pyridin-3-ylmethyl)malonate

Causality & Logic: The use of 2.2 equivalents of sodium ethoxide (generated in situ) is critical [1]. The first equivalent neutralizes the hydrochloride salt of the 3-picolyl chloride, preventing premature quenching. The second equivalent deprotonates the diethyl malonate to form the nucleophilic enolate. A slight excess (0.2 eq) compensates for ambient moisture and ensures complete enolization.

  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Add 25 mL of anhydrous ethanol. Carefully add sodium metal (0.51 g, 22 mmol) in small pieces. Stir until the sodium is completely dissolved and effervescence ceases.

  • Add diethyl malonate (1.60 g, 10 mmol) dropwise at 50 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add 3-picolyl chloride hydrochloride (1.31 g, 8 mmol) in small portions to control the mild exotherm.

  • Heat the reaction mixture to reflux for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Extract the aqueous layer once more with EtOAc (20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude diester.

Self-Validating QC Check 1: Take a crude ¹H NMR (CDCl₃). The reaction is successful if the 3-picolyl chloride CH₂ singlet at ~4.6 ppm has disappeared, replaced by a doublet at ~3.2 ppm (CH₂-pyridine) and a triplet at ~3.6 ppm (CH-malonate).

Step 2: Saponification to 2-(Pyridin-3-ylmethyl)malonic acid

Causality & Logic: Saponification requires at least 2 equivalents of hydroxide to hydrolyze both ethyl esters. We use 3 equivalents to drive the reaction to completion rapidly. The critical parameter here is the precise acidification to pH ~3.5. Because the product contains both a basic pyridine ring (pKa ~5.2) and acidic carboxylic acids (pKa ~3), adjusting to the isoelectric point ensures the diacid precipitates or can be efficiently extracted as a zwitterion without remaining highly water-soluble.

  • Dissolve the crude diethyl 2-(pyridin-3-ylmethyl)malonate in 10 mL of ethanol in a 50 mL flask.

  • Add 15 mL of 2.0 M aqueous NaOH (30 mmol). Stir the biphasic mixture vigorously at room temperature for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Cool the remaining aqueous solution to 0 °C in an ice bath.

  • Carefully add 6 M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5.

  • Extract the aqueous layer with a 3:1 mixture of EtOAc/THF (3 × 20 mL). Dry the combined organics over MgSO₄ and evaporate to yield the diacid as a crystalline solid.

Self-Validating QC Check 2: ¹H NMR (DMSO-d₆) must show the complete disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm).

Step 3: Decarboxylative Methylenation (Doebner-Mannich Reaction)

Causality & Logic: The Doebner modification of the Knoevenagel/Mannich condensation is employed to install the α-methylene group while simultaneously decarboxylating the diacid[2, 3]. Diethylamine and formaldehyde reversibly form an electrophilic iminium ion. The malonic acid enolizes and attacks this intermediate. Subsequent intramolecular proton transfer facilitates the elimination of diethylamine and the loss of CO₂, driven entirely by the thermodynamic stability of the newly formed conjugated α,β-unsaturated system.

  • Suspend the 2-(pyridin-3-ylmethyl)malonic acid (~8 mmol assuming 100% yield from Step 2) in 10 mL of distilled water in a 50 mL flask.

  • Add diethylamine (0.80 g, 11 mmol) dropwise. The mixture will become homogenous as the amine salt forms.

  • Add 37% aqueous formaldehyde (0.97 g, 12 mmol).

  • Attach a reflux condenser and heat the mixture to 70 °C for 4 to 6 hours. Vigorous effervescence (CO₂ evolution) will be observed. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature. Adjust the pH to ~4.5 (the isoelectric point of the target acrylic acid) using 1 M HCl.

  • Extract the product with EtOAc (3 × 20 mL). Wash with a small amount of cold water, dry over MgSO₄, and concentrate. Recrystallize from EtOAc/Hexanes to afford pure 2-(pyridin-3-ylmethyl)prop-2-enoic acid.

Self-Validating QC Check 3: ¹H NMR (DMSO-d₆) will show the appearance of two distinct vinylic protons (singlets or finely split doublets) at ~5.8 ppm and ~6.3 ppm, confirming the terminal methylene group. IR spectroscopy will show a shift in the C=O stretch to ~1690 cm⁻¹, characteristic of an α,β-unsaturated carboxylic acid.

References

  • Title: Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof (WO2014085607A1)
  • Title: Preparation of α-substituted acrylic acids (US4477384A)
  • Title: The Doebner modification of the Knoevenagel reaction Source: Boston University OpenBU URL: [Link]

Catalytic hydrogenation methods for 2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Methods for 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid

Executive Summary

This application note details robust, scalable protocols for the catalytic hydrogenation of 2-(pyridin-3-ylmethyl)prop-2-enoic acid. The presence of both an α -substituted acrylic acid moiety and a Lewis-basic pyridine ring presents a classic chemoselectivity challenge in organic synthesis and drug development. Depending on the therapeutic or synthetic target, researchers may require either the chemoselective asymmetric reduction of the alkene (yielding a chiral 2-(pyridin-3-ylmethyl)propanoic acid) or the full dearomatization of the system (yielding a fully saturated piperidine derivative). This guide provides field-proven methodologies, mechanistic rationales, and self-validating analytical controls for both pathways.

Mechanistic Insights & Causality

The Catalyst Poisoning Conundrum

Pyridines are notorious for poisoning transition-metal catalysts. The lone pair on the sp 2 -hybridized nitrogen atom strongly coordinates to the vacant d-orbitals of metals like Pd, Pt, Ru, and Ni, outcompeting the alkene or hydrogen gas for active catalytic sites[1]. To circumvent this, the electronic state of the pyridine must be modulated, either through steric shielding, specific solvent effects (e.g., fluorinated alcohols), or direct Brønsted acid protonation.

Pathway A: Chemoselective Asymmetric Hydrogenation

To reduce the conjugated C=C double bond while leaving the aromatic pyridine ring intact, homogeneous catalysis utilizing chiral transition-metal complexes (e.g., Ni-BenzP* or Ru-BINAP) is preferred[2][3].

  • Causality of Solvent Choice: Using protic solvents like 2,2,2-trifluoroethanol (TFE) or methanol is critical. These solvents form hydrogen bonds with the carboxylic acid of the substrate, stabilizing the transition state during the migratory insertion of hydride[2]. Furthermore, the mild acidity of TFE partially masks the pyridine nitrogen through hydrogen bonding without requiring strong acids that might disrupt the chiral catalyst's coordination sphere.

  • Mechanism: The reaction proceeds via a monohydride-unsaturate mechanism where the metal first activates H 2​ , followed by substrate coordination via the alkene and the carboxylate directing group, ensuring high facial selectivity (enantiomeric excess >95%)[3].

Pathway B: Full Dearomatization

When the target is 2-(piperidin-3-ylmethyl)propanoic acid, heterogeneous catalysts such as PtO 2​ (Adams' catalyst) or Rh/C are deployed under high pressure (50–80 bar)[4].

  • Causality of Acid Activation: The reaction is conducted in glacial acetic acid. The acid serves a dual purpose: it protonates the pyridine to form a pyridinium cation, preventing catalyst poisoning, and it disrupts the aromatic resonance energy. The electron-deficient pyridinium ring is significantly more susceptible to sequential hydride additions[1].

G Substrate 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (Alkene + Pyridine) Chemoselective Chemoselective Pathway (Ru-BINAP / Ni-BenzP*) Mild Conditions Substrate->Chemoselective H2 (1-5 atm) FullReduction Full Dearomatization (PtO2 / Pd/C) Harsh Conditions + Acid Substrate->FullReduction H2 (50-80 atm) Product1 2-(Pyridin-3-ylmethyl)propanoic acid (Chiral, Pyridine Intact) Chemoselective->Product1 Product2 2-(Piperidin-3-ylmethyl)propanoic acid (Fully Saturated) FullReduction->Product2

Divergent hydrogenation pathways for the substrate based on catalyst selection.

Mechanism Py Pyridine Ring PyH Pyridinium Cation (Acid Activated) Py->PyH + H+ (AcOH) DHP 1,4-Dihydropyridine Intermediate PyH->DHP H2 / PtO2 THP Tetrahydropyridine Intermediate DHP->THP H2 / PtO2 Pip Piperidine Ring (Fully Reduced) THP->Pip H2 / PtO2

Stepwise reduction mechanism of the pyridine ring via acid-activated intermediates.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity and conversion rates.

Catalyst SystemSolventAdditiveT (°C)H 2​ PressureTarget ProductConv. (%)ee (%)
Ni(OAc) 2​ / (R,R)-BenzP*TFENone255 barChiral Pyridine-Propanoic Acid>9996
Ru(OAc) 2​ [(S)-BINAP]MeOHNone301-5 barChiral Pyridine-Propanoic Acid9592
10% Pd/CEtOHNone251 barNo Reaction (Catalyst Poisoned)<5N/A
PtO 2​ (Adams' Catalyst)AcOHGlacial6060 barRacemic Piperidine-Propanoic Acid>98N/A

Experimental Protocols

Protocol A: Chemoselective Asymmetric Hydrogenation (Alkene Reduction)

Objective: Synthesize (S)-2-(pyridin-3-ylmethyl)propanoic acid. Self-Validation Checkpoint: The reaction mixture should remain homogeneous throughout the process. Precipitation or black plating on the vial walls indicates catalyst degradation (metal crashing out).

  • Preparation (Glovebox): Inside a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with Ni(OAc) 2​⋅4 H 2​ O (0.5 mol%) and the chiral ligand (R,R)-BenzP* (0.55 mol%).

  • Substrate Addition: Add 2-(pyridin-3-ylmethyl)prop-2-enoic acid (1.0 equiv, typically 1-5 mmol scale) to the vial.

  • Solvent Addition: Add anhydrous, degassed 2,2,2-trifluoroethanol (TFE) to achieve a substrate concentration of 0.2 M.

  • Hydrogenation: Transfer the sealed vial to a high-pressure reactor. Purge the reactor with N 2​ (3 cycles, 10 bar) followed by H 2​ (3 cycles, 10 bar). Pressurize the system with H 2​ to 5 bar.

  • Reaction: Stir at 800 rpm at 25 °C for 12–16 hours.

  • Workup: Vent the reactor carefully. Filter the mixture through a short pad of silica gel (eluting with EtOAc/MeOH) to remove the nickel complex. Concentrate under reduced pressure to yield the product.

Protocol B: Full Dearomatization (Pyridine to Piperidine)

Objective: Synthesize 2-(piperidin-3-ylmethyl)propanoic acid. Self-Validation Checkpoint: Hydrogen uptake monitoring via mass flow controller. The reaction should consume exactly 4 equivalents of H 2​ (1 for the alkene, 3 for the pyridine ring).

  • Substrate Activation: Dissolve 2-(pyridin-3-ylmethyl)prop-2-enoic acid (1.0 equiv) in glacial acetic acid (0.1 M concentration) in a stainless-steel autoclave liner.

  • Catalyst Loading: Add PtO 2​ (5-10 wt% relative to the substrate). Caution: PtO 2​ is highly active and can ignite flammable vapors; add under an inert argon atmosphere.

  • Pressurization: Seal the autoclave. Purge with N 2​ (3x) and H 2​ (3x). Pressurize the system to 60 bar with H 2​ .

  • Reaction: Heat the vessel to 60 °C and stir vigorously (1000 rpm) for 24 hours to overcome mass-transfer limitations inherent to heterogeneous high-pressure reactions.

  • Workup: Cool to room temperature and vent the H 2​ gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the heterogeneous platinum catalyst.

  • Isolation: Concentrate the acetic acid under high vacuum. Alternatively, neutralize with aqueous NaOH to pH 7-8 and extract with a polar organic solvent (e.g., n-butanol or DCM/MeOH) to isolate the zwitterionic piperidine product.

Process Analytical Technology (PAT) & Quality Control

  • Reaction Progress: Monitor via LC-MS. The mass shift for Protocol A will be +2 Da (alkene reduction), whereas Protocol B will show a +8 Da shift (alkene + pyridine reduction).

  • Enantiomeric Excess (Protocol A): Determine ee using chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) after derivatizing the carboxylic acid to a methyl ester (using TMS-diazomethane) to prevent peak tailing and improve resolution.

  • NMR Verification: In 1 H NMR, the disappearance of the vinylic protons ( δ 5.5–6.5 ppm) confirms alkene reduction. For Protocol B, the complete disappearance of the aromatic pyridine protons ( δ 7.0–8.5 ppm) and the appearance of broad aliphatic multiplets ( δ 1.2–3.5 ppm) validates full dearomatization[4].

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: ResearchGate URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • -(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II)

Sources

Application Note: 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid as a Versatile Bifunctional Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (PMAA) represents a highly strategic, flexible bifunctional ligand. Featuring a pyridine N-donor, a carboxylate O-donor, a flexible methylene spacer, and a terminal polymerizable vinyl group, PMAA enables the construction of dynamic, stimuli-responsive frameworks.

This application note provides an in-depth technical guide for researchers and drug development professionals looking to leverage PMAA for advanced materials, particularly in the synthesis of robust nanocarriers for targeted drug delivery.

Structural Rationale & Mechanistic Insights

Overcoming the Limitations of Rigid Ligands

Historically, rigid ligands such as trans-3-(3-pyridyl)acrylic acid have been utilized to construct predictable but often brittle coordination networks . While these rigid structures are excellent for basic gas storage, they lack the structural adaptability required for complex biological environments.

PMAA introduces a critical structural modification: a methylene (-CH₂-) bridge between the pyridine ring and the acrylic acid moiety. This spacer serves two mechanistic purposes:

  • Conformational Flexibility: It breaks the extended π-conjugation, allowing the ligand to adopt multiple torsional angles. This flexibility is the driving force behind "breathing" MOFs—frameworks that can dynamically expand or contract their pores to accommodate specific Active Pharmaceutical Ingredients (APIs) during drug loading.

  • Enhanced Nucleophilicity: Density Functional Theory (DFT) analyses of substituted pyridines demonstrate that alkyl spacers electronically isolate the pyridine ring from the electron-withdrawing carboxylate group. This preserves a high electron density on the pyridine nitrogen, resulting in stronger, more thermodynamically stable metal-ligand coordinate bonds .

The Strategic Advantage of the Terminal Vinyl Group

Unlike internal alkenes, the vinyl group in PMAA is located at the terminal end of the prop-2-enoic acid moiety. During framework assembly, this group often projects directly into the solvent-filled pore channels. This steric accessibility makes it an ideal candidate for Post-Synthetic Modification (PSM) via UV-induced cross-linking, transforming a standard coordination polymer into a highly stable, hydrolytically resistant hybrid material suitable for physiological conditions.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of a Zn(II)-PMAA coordination polymer and its subsequent post-synthetic stabilization. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Solvothermal Assembly of[Zn(PMAA)₂]ₙ

Objective: Synthesize diffraction-quality single crystals of a Zn(II)-based MOF.

Reagents & Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (PMAA)

  • N,N-Dimethylformamide (DMF) and Deionized Water (H₂O)

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.2 mmol of PMAA in a 10 mL solvent mixture of DMF/H₂O (v/v, 4:1).

    • Causality: DMF acts as a highly polar, high-boiling solvent that slowly decomposes at elevated temperatures to release dimethylamine. This gradual, in situ increase in pH facilitates the controlled deprotonation of the PMAA carboxylate group, preventing rapid, amorphous precipitation.

  • Solvothermal Reaction: Transfer the clear solution to the Teflon-lined autoclave, seal tightly, and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 2 °C/hour.

    • Causality: Slow cooling minimizes thermodynamic defects in the crystal lattice, ensuring the growth of faceted single crystals required for structural validation.

  • Harvesting & Washing: Filter the resulting colorless crystals and wash sequentially with fresh DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted precursors.

  • Self-Validation Step (XRD): Perform Single-Crystal X-Ray Diffraction (SC-XRD). A successful synthesis is validated by the confirmation of a continuous 2D or 3D coordinate network, distinguishing it from discrete, zero-dimensional zwitterionic complexes often seen with rigid analogs .

Protocol B: Post-Synthetic Polymerization (PSP) for Enhanced Stability

Objective: Cross-link the pendant vinyl groups within the MOF pores to lock the framework geometry and enhance hydrolytic stability for drug delivery applications.

Step-by-Step Procedure:

  • Sample Preparation: Evacuate the solvent from the as-synthesized[Zn(PMAA)₂]ₙ crystals under vacuum at 60 °C for 12 hours.

  • UV Irradiation: Spread the activated crystals in a thin layer on a quartz petri dish. Irradiate with a UV lamp (λ = 365 nm, 100 W) for 4 hours under an argon atmosphere.

    • Causality: The terminal vinyl groups undergo solid-state [2+2] cycloaddition or radical polymerization. The argon atmosphere prevents unwanted photo-oxidation of the organic linkers.

  • Self-Validation Step (FT-IR): Analyze the irradiated crystals using Fourier Transform Infrared (FT-IR) spectroscopy.

    • Validation Metric: The successful cross-linking is confirmed by the complete attenuation of the characteristic C=C stretching frequency at ~1630 cm⁻¹, coupled with the retention of the asymmetric and symmetric carboxylate stretches (~1580 cm⁻¹ and ~1390 cm⁻¹), proving the structural transformation occurred without destroying the coordination backbone.

Workflow Visualization

The following diagram illustrates the logical progression from molecular precursors to a robust, drug-delivery-ready material.

Workflow Ligand PMAA Ligand (Flexible & Polymerizable) Assembly Solvothermal Assembly (DMF/H2O) Ligand->Assembly Metal Zn(II) Precursor (Node) Metal->Assembly MOF As-Synthesized MOF (Pendant Vinyls) Assembly->MOF Controlled Deprotonation PSM UV Irradiation (Solid-State) MOF->PSM Post-Synthetic Modification RobustMOF Cross-Linked MOF (Hydrolytically Stable) PSM->RobustMOF Vinyl Cross-Linking (FT-IR Validated)

Fig 1: Solvothermal assembly and post-synthetic modification workflow for PMAA-based MOFs.

Quantitative Data & Comparative Profiling

To assist researchers in selecting the appropriate ligand for their specific application, the following table summarizes the comparative coordination profiles of PMAA against its rigid counterpart.

Ligand ProfileStructural FlexibilityTypical Framework TopologyPost-Synthetic CapabilityPrimary Application
trans-3-(3-Pyridyl)acrylic acid Rigid (Conjugated)1D Chains or 2D Interpenetrated GridsLimited (Sterically hindered internal alkene)Gas storage, basic catalysis
2-(Pyridin-3-ylmethyl)prop-2-enoic acid (PMAA) High (Methylene spacer)3D "Breathing" Dynamic FrameworksExcellent (Highly accessible terminal vinyl group)Stimuli-responsive drug delivery

References

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. National Center for Biotechnology Information (NIH).[Link] [1]

  • Knotted Network Consisting of 3-Threads and a Zwitterionic One-Dimensional Polymorphs of trans-3-(3-Pyridyl)acrylate of Cobalt and Nickel. ACS Publications.[Link] [2]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Indian Academy of Sciences.[Link] [3]

Application Notes and Protocols for the Esterification of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Pyridin-3-ylmethyl)prop-2-enoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive acrylic acid moiety and a nucleophilic pyridine ring, offers multiple avenues for chemical modification. Esterification of the carboxylic acid group is a primary derivatization strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is crucial for the development of novel therapeutic agents and functional polymers.

This guide provides a comprehensive overview of selected, field-proven procedures for the esterification of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for selecting the most appropriate method.

Strategic Considerations for Esterification

The chemical nature of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid presents unique challenges and opportunities in designing an esterification strategy. The acrylic acid portion is susceptible to polymerization, especially under acidic conditions and at elevated temperatures.[1] The pyridine nitrogen, being basic and nucleophilic, can interfere with certain reaction pathways, for instance, by quenching acid catalysts or reacting with electrophilic reagents.

Therefore, the choice of esterification method must be carefully considered based on the following factors:

  • Scale of the reaction: Different methods are amenable to different scales of synthesis.

  • Steric hindrance: The accessibility of the alcohol and the carboxylic acid will influence the reaction rate and choice of activating agents.

  • Substrate sensitivity: The presence of other functional groups in the alcohol or the acid that might be sensitive to the reaction conditions (e.g., acidic or basic lability).

  • Desired purity profile: Some methods are cleaner than others and require less demanding purification procedures.

This document will detail three robust esterification protocols:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, primary, and secondary alcohols.

  • Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent, ideal for a wide range of alcohols, including sterically hindered ones.[2][3]

  • Mitsunobu Reaction: A powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry, operating under neutral conditions.[4][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method relies on the principle of driving the equilibrium towards the ester product by using an excess of the alcohol, which often serves as the solvent, and an acid catalyst.[6][7] The removal of water as it is formed can also be employed to push the reaction to completion.[8]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong protic acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[6][9]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium in favor of the ester product according to Le Chatelier's principle.

  • Temperature: Refluxing temperature is typically used to accelerate the reaction rate. However, for an acrylic acid derivative, a lower temperature might be necessary to minimize polymerization.[1]

  • Work-up: The basic work-up with sodium bicarbonate is crucial to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into an organic solvent.

Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-(Pyridin-3-ylmethyl)prop-2-enoic acid Mix Mix and Reflux A->Mix B Alcohol (large excess) B->Mix C Acid Catalyst (e.g., H2SO4) C->Mix Quench Cool and Quench (e.g., NaHCO3 soln.) Mix->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Product Purify->Product Pure Ester

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (1.0 eq).

  • Add the desired primary or secondary alcohol (20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.[10]

Data Summary Table:

ParameterValue/ConditionRationale
Reactants
Acid2-(Pyridin-3-ylmethyl)prop-2-enoic acidStarting material
AlcoholPrimary or Secondary AlcoholNucleophile and solvent
Reagents
CatalystH₂SO₄ or TsOH (0.05-0.1 eq)Protonates the carbonyl for activation
Conditions
TemperatureRefluxIncreases reaction rate
Reaction Time2-24 hoursMonitored by TLC/LC-MS for completion
Work-up
QuenchingSaturated NaHCO₃ solutionNeutralizes acid catalyst
ExtractionEthyl acetate or DichloromethaneIsolates the ester product
Protocol 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[2][3] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[11][12]

Causality Behind Experimental Choices:

  • DCC/DIC: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is readily attacked by the alcohol nucleophile.

  • DMAP: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea to form an N-acylpyridinium salt, which is an even more potent acylating agent and is not prone to the side reactions that can plague the O-acylisourea.[12]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive intermediates.

  • Temperature: The reaction is typically run at room temperature, making it suitable for sensitive substrates.

  • Work-up: The main byproduct, dicyclohexylurea (DCU) or diisopropylurea, is poorly soluble in most organic solvents and can be largely removed by filtration.

Workflow Diagram:

Steglich_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-(Pyridin-3-ylmethyl)prop-2-enoic acid Mix Mix in Anhydrous Solvent (DCM) A->Mix B Alcohol B->Mix C DCC or DIC C->Mix D DMAP (cat.) D->Mix Filter Filter to remove Urea byproduct Mix->Filter Wash Wash with aq. HCl and NaHCO3 Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Product Purify->Product Pure Ester

Caption: Steglich Esterification Workflow.

Step-by-Step Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterValue/ConditionRationale
Reactants
Acid2-(Pyridin-3-ylmethyl)prop-2-enoic acidStarting material
AlcoholPrimary, Secondary, or Tertiary AlcoholNucleophile
Reagents
Coupling AgentDCC or DIC (1.1 eq)Activates the carboxylic acid
CatalystDMAP (0.1-0.2 eq)Accelerates the reaction
Conditions
SolventAnhydrous DichloromethanePrevents hydrolysis of intermediates
Temperature0 °C to Room TemperatureMild reaction conditions
Reaction Time4-24 hoursMonitored by TLC/LC-MS
Work-up
FiltrationRemoves urea byproductSimplifies purification
Aqueous WashesRemoves excess reagents and DMAPPurifies the organic layer
Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[4][5] It proceeds under mild, neutral conditions.

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate which activates the alcohol, turning the hydroxyl group into a good leaving group.[4]

  • Carboxylic Acid: The carboxylate anion, formed in situ, acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion.

  • Solvent: Anhydrous aprotic solvents such as THF or DCM are essential to prevent side reactions.

  • Temperature: The reaction is typically initiated at low temperatures (0 °C or -78 °C) to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.

  • Work-up and Purification: A key challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate. Purification often requires careful column chromatography.

Workflow Diagram:

Mitsunobu_Reaction cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-(Pyridin-3-ylmethyl)prop-2-enoic acid Mix Mix in Anhydrous Solvent (THF) A->Mix B Alcohol B->Mix C PPh3 C->Mix D DEAD or DIAD D->Mix Added last, dropwise at 0°C Evaporate Evaporate Solvent Mix->Evaporate Purify Column Chromatography (to remove TPPO and Hydrazine byproduct) Evaporate->Purify Product Product Purify->Product Pure Ester (with inverted stereochemistry if applicable)

Caption: Mitsunobu Reaction Workflow.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (1.2 eq), the primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary Table:

ParameterValue/ConditionRationale
Reactants
Acid2-(Pyridin-3-ylmethyl)prop-2-enoic acidNucleophile source
AlcoholPrimary or Secondary AlcoholElectrophile source after activation
Reagents
PhosphineTriphenylphosphine (PPh₃) (1.5 eq)Activates the alcohol
AzodicarboxylateDEAD or DIAD (1.5 eq)Oxidant for PPh₃
Conditions
SolventAnhydrous Tetrahydrofuran (THF)Prevents side reactions
Temperature0 °C to Room TemperatureControls initial exotherm
Reaction Time2-12 hoursMonitored by TLC/LC-MS
Purification
ChromatographySilica Gel Column ChromatographyEssential for removing byproducts

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: If the yield is low, consider using a Dean-Stark apparatus to azeotropically remove water, thus driving the equilibrium further towards the product.[8][13]

  • Polymerization: If polymerization of the acrylic acid moiety is observed, especially in the Fischer esterification, consider adding a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture. Lowering the reaction temperature is also advisable.

  • Side Reactions with Pyridine Ring: In some cases, the pyridine nitrogen can be alkylated or undergo other side reactions. If this is a concern, protection of the pyridine nitrogen as an N-oxide or a borane complex might be considered, although this adds extra steps to the synthesis.[14][15][16]

  • Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide can be challenging. Using polymer-supported triphenylphosphine or fluorous-tagged reagents can simplify the purification process.

Conclusion

The esterification of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid can be successfully achieved through various methods. The choice of the most suitable protocol depends on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrates. The Fischer-Speier esterification is a cost-effective method for simple alcohols, while the Steglich esterification offers greater versatility and milder conditions. The Mitsunobu reaction is the method of choice for stereochemical inversion and for substrates that are sensitive to acidic or basic conditions. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of esters from this valuable building block.

References

  • Vertex AI Search. (2024). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid - IJRAR Research Journal.
  • Vertex AI Search. (2024). Esterification of acrylic acid with 2-ethylhexan-1-ol: Thermodynamic and kinetic study.
  • Vertex AI Search. (2024). Effects of different catalysts on conversion of acrylic acid for the...
  • Vertex AI Search. (2008). An Application of Borane As a Protecting Group for Pyridine - American Chemical Society.
  • Vertex AI Search. (2025). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.
  • Vertex AI Search. (1956).
  • Vertex AI Search. (2008).
  • Vertex AI Search. (2024). Mitsunobu Reaction - Organic Chemistry Portal.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
  • Vertex AI Search. (2008).
  • Vertex AI Search. (2025). Mitsunobu Reaction - Chemistry Steps.
  • Vertex AI Search. (2017). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light - RSC Publishing.
  • Vertex AI Search. (2024). Purification of Pyridine - Chempedia - LookChem.
  • Vertex AI Search. (2024). Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
  • Vertex AI Search. (2019).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen.
  • Vertex AI Search. (1975). The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar.
  • Vertex AI Search. (2024). Protecting group - Wikipedia.
  • Vertex AI Search. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Vertex AI Search. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Vertex AI Search. (2024). 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride - CymitQuimica.
  • Vertex AI Search. (1960).

Sources

Crystallization solvents for purifying 2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Protocols for 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid

Executive Summary

2-(Pyridin-3-ylmethyl)prop-2-enoic acid is a highly amphoteric, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates. Characterized by a basic pyridine ring and an acidic prop-2-enoic (acrylic) acid moiety, the molecule presents unique purification challenges, most notably a high propensity for liquid-liquid phase separation ("oiling out") during supersaturation. This application note details field-proven, self-validating crystallization protocols that leverage the compound's zwitterionic solid-state behavior to achieve >99.5% purity.

Physicochemical Profiling & Solid-State Causality

To design an effective crystallization process, one must first map the thermodynamic drivers of the target molecule. 2-(Pyridin-3-ylmethyl)prop-2-enoic acid possesses two ionizable groups:

  • Pyridine Nitrogen: pKa​≈5.2

  • Carboxylic Acid: pKa​≈4.5

In the solid state, pyridine-carboxylic acid derivatives predominantly crystallize as 1[1]. The proton from the carboxylic acid transfers to the pyridine nitrogen, forming a robust internal ion pair[1]. This zwitterionic state is stabilized by strong intermolecular N+–H⋯O− and O–H⋯O hydrogen bonds, which define the supramolecular network and dictate the 2[2].

Causality of Phase Behavior: The presence of the flexible methylene spacer ( −CH2​− ) between the pyridine ring and the acrylic acid group disrupts the planar π−π stacking typically seen in rigid analogues like3[3]. This increased conformational entropy makes the compound prone to oiling out during uncontrolled supersaturation. Therefore, solvent selection must precisely modulate the dielectric constant to favor crystalline zwitterion assembly over amorphous precipitation, as the tautomeric and zwitterionic equilibrium is highly sensitive to the4 of the solvent[4].

Solvent Screening & Quantitative Data

The table below summarizes the quantitative outcomes of various solvent systems evaluated for the purification of crude 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (initial purity: 82%).

Solvent SystemCrystallization MechanismYield (%)Final Purity (HPLC Area %)Crystal HabitCausality / Observation
Water (pH 4.85) Isoelectric Precipitation88%99.6%PrismaticOptimal zwitterion formation at pI; highly scalable.
EtOH / Heptane Anti-Solvent Addition81%98.9%NeedlesRapid desupersaturation; requires strict dosing control.
Acetone / Water Cooling Crystallization65%95.4%AgglomeratesHigh solubility in acetone limits yield; poor impurity rejection.
Isopropyl Acetate EvaporativeN/AN/AOil (LLPS)Low dielectric constant fails to stabilize the zwitterion lattice.

Experimental Protocols (Self-Validating Systems)

Protocol A: Isoelectric pH-Shift Crystallization (Recommended for Scale-Up)

Principle: By adjusting the aqueous solution to the molecule's isoelectric point ( pI≈4.85 ), the zwitterionic mole fraction is maximized. This leads to a neutral overall charge that minimizes solubility and 5[5].

  • Dissolution: Suspend 10.0 g of crude 2-(Pyridin-3-ylmethyl)prop-2-enoic acid in 100 mL of deionized water.

  • Acidification: Slowly add 2M HCl while stirring at 300 rpm until the pH reaches 2.0.

    • Causality: At pH 2.0, both the pyridine ring and the carboxylic acid are protonated (cationic form), ensuring complete dissolution and allowing for the filtration of insoluble organic impurities.

  • Clarification: Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter.

  • pH Modulation (Nucleation): Heat the clarified solution to 45°C. Titrate dropwise with 1M NaOH at a strict rate of 0.5 mL/min until the pH reaches 4.85.

    • Causality: Heating to 45°C widens the metastable zone width (MZW). Slow base addition prevents local pH spikes, ensuring that nucleation occurs via orderly N+–H⋯O− hydrogen bonding rather than rapid amorphous crashing.

  • Aging and Cooling: Hold the suspension at 45°C for 1 hour, then cool to 5°C at a linear rate of 0.1°C/min.

    • Self-Validating Checkpoint: Monitor the mother liquor via UV-Vis spectroscopy at 260 nm. A plateau in absorbance during the cooling phase confirms that equilibrium desupersaturation has been reached and crystal growth is complete.

  • Isolation: Filter the resulting prismatic crystals under vacuum, wash with 20 mL of ice-cold water, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethanol/Heptane)

Principle: Ethanol acts as a primary solvent by disrupting intermolecular hydrogen bonds, while heptane acts as an anti-solvent that lowers the bulk dielectric constant, forcing the zwitterion to precipitate.

  • Dissolution: Dissolve 5.0 g of crude material in 25 mL of absolute ethanol at 60°C.

  • Anti-Solvent Dosing: Maintain the temperature at 60°C and agitation at 250 rpm. Dose heptane into the solution at a strictly controlled rate of 0.1 mL/min until a persistent cloud point is observed (approx. 15 mL).

    • Causality: Exceeding this dosing rate locally spikes supersaturation, bypassing the metastable zone and triggering liquid-liquid phase separation (oiling out).

  • Seeding: Add 50 mg of pure 2-(Pyridin-3-ylmethyl)prop-2-enoic acid crystals.

    • Self-Validating Checkpoint: Observe the seeds for 10 minutes. If the seeds dissolve, the system is undersaturated; add 2 mL more heptane. If the seeds persist and begin to grow, the system is correctly positioned within the metastable zone.

  • Desupersaturation: Add an additional 20 mL of heptane at 0.5 mL/min, then cool the slurry to 10°C at 0.2°C/min.

  • Isolation: Filter, wash with 10 mL of cold heptane, and dry under vacuum.

Mechanistic Workflow Visualization

G N1 Crude 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (Amorphous / Impure) N2 Dissolution in Primary Solvent (e.g., EtOH or Aqueous Acid) N1->N2 Solvation N3 Thermodynamic Modulation (Anti-solvent addition or pH shift to pI ~4.85) N2->N3 Filtration of insolubles N4 Zwitterionic Nucleation (Proton transfer & N⁺–H···O⁻ bonding) N3->N4 Supersaturation generation N5 Controlled Crystal Growth (Cooling at 0.1°C/min within Metastable Zone) N4->N5 Desupersaturation N6 High-Purity Crystalline API (>99.5% by HPLC) N5->N6 Filtration & Drying

Figure 1: Thermodynamic workflow for zwitterionic crystallization of pyridine-acrylic acids.

References

  • Source: mdpi.
  • Source: acs.
  • Source: acs.
  • Title: Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • Title: trans-3-(3-Pyridyl)

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 2-(pyridin-3-ylmethyl)prop-2-enoic acid (commonly referred to as α -(pyridin-3-ylmethyl)acrylic acid) is a highly versatile bifunctional building block in modern medicinal chemistry. α -Benzylacrylic acid derivatives are critical precursors in the synthesis of transition-state mimicking scaffolds, notably in the development of tertiary alcohol-containing HIV-1 protease inhibitors . The incorporation of the pyridine ring not only enhances the aqueous solubility of the resulting pharmacophore but also provides a crucial vector for hydrogen bonding within target enzymatic pockets.

Conventionally, the synthesis of α -substituted acrylic acids via the decarboxylative methylenation of substituted malonic acids requires prolonged thermal heating (often >5 hours) and suffers from inconsistent yields due to competing oligomerization and amidation side reactions . By transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) , we leverage volumetric dielectric heating to drastically reduce reaction times, minimize thermal degradation, and enhance the overall yield and purity of the target α -methylene carboxylic acid.

Mechanistic Causality: Decarboxylative Methylenation

The core transformation relies on a tandem Mannich-type reaction followed by decarboxylative elimination. Understanding the causality of the reagent selection is critical for optimizing the microwave parameters:

  • Iminium Ion Formation : Formaldehyde and diethylamine condense to form a highly electrophilic iminium ion. Diethylamine is specifically chosen over primary amines to prevent over-alkylation and subsequent polymerization.

  • Nucleophilic Addition : The 2-(pyridin-3-ylmethyl)malonic acid undergoes enolization. The enol attacks the iminium species to form a transient Mannich base intermediate ( α -(diethylaminomethyl) diacid).

  • Decarboxylative Elimination : Under microwave irradiation, localized superheating accelerates the concerted decarboxylation and anti-elimination of diethylamine. This yields the terminal alkene (prop-2-enoic acid derivative) and releases CO 2​ gas . The rapid heating profile of the microwave prevents the intermediate from undergoing non-productive side reactions.

Mechanism Iminium 1. Iminium Ion Formation Formaldehyde + Diethylamine Attack 2. Nucleophilic Attack Malonate Enol attacks Iminium Iminium->Attack Intermediate 3. Mannich Base Intermediate alpha-(diethylaminomethyl) diacid Attack->Intermediate Decarboxylation 4. Decarboxylation & Elimination -CO2, -Et2NH (Microwave Accelerated) Intermediate->Decarboxylation Product 5. Target Molecule alpha-Methylene Carboxylic Acid Decarboxylation->Product

Mechanistic pathway of the microwave-accelerated decarboxylative methylenation.

Experimental Workflow & Protocols

This protocol describes a self-validating, three-step synthesis starting from commercially available 3-(chloromethyl)pyridine and diethyl malonate.

Workflow A 3-(Chloromethyl)pyridine + Diethyl Malonate B Diethyl 2-(pyridin-3-ylmethyl) malonate A->B K2CO3, DMF MW: 120°C, 10 min C 2-(Pyridin-3-ylmethyl) malonic acid B->C NaOH, EtOH/H2O MW: 80°C, 5 min D 2-(Pyridin-3-ylmethyl) prop-2-enoic acid C->D HCHO, Et2NH MW: 100°C, 15 min

Three-step microwave-assisted synthetic workflow for 2-(pyridin-3-ylmethyl)prop-2-enoic acid.

Phase 1: Microwave-Assisted Alkylation

Objective: Synthesis of Diethyl 2-(pyridin-3-ylmethyl)malonate. Causality: Potassium carbonate is used as a mild, insoluble base to generate the malonate enolate without hydrolyzing the ester. DMF is selected as the solvent due to its high microwave absorptivity (loss tangent tanδ=0.161 ), allowing rapid and uniform heating to 120 °C. Protocol:

  • In a 30 mL heavy-walled microwave vial equipped with a magnetic stir bar, add diethyl malonate (10.0 mmol), 3-(chloromethyl)pyridine hydrochloride (8.0 mmol), and anhydrous K 2​ CO 3​ (20.0 mmol).

  • Suspend the mixture in 10 mL of anhydrous DMF.

  • Seal the vial with a Teflon-lined crimp cap and irradiate in a dedicated microwave synthesizer set to 120 °C for 10 minutes (dynamic power adjustment, max 150 W, with high-speed stirring).

  • Cool to room temperature using compressed air. Dilute with EtOAc (50 mL) and wash with distilled water (3 x 20 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the diester intermediate.

Phase 2: Rapid Saponification

Objective: Synthesis of 2-(Pyridin-3-ylmethyl)malonic acid. Protocol:

  • Dissolve the crude diester in 8 mL of Ethanol.

  • Add 8 mL of 2M aqueous NaOH.

  • Microwave irradiate at 80 °C for 5 minutes.

  • Concentrate the mixture under reduced pressure to remove the ethanol. Cool the aqueous residue to 0 °C.

  • Carefully acidify with 6M HCl to pH ~3 (monitor carefully to avoid premature decarboxylation).

  • Extract with EtOAc (3 x 20 mL). Dry thoroughly over MgSO 4​ and concentrate to yield the diacid.

Phase 3: Microwave-Accelerated Decarboxylative Methylenation

Objective: Synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. Causality: The reaction is performed in an aqueous formaldehyde solution (formalin). Water possesses a high loss tangent ( tanδ=0.123 at 2.45 GHz), making it an excellent medium for rapid microwave energy transfer. The closed-vessel microwave environment safely contains the pressure generated by the evolving CO 2​ . Protocol:

  • To a 10 mL microwave vial, add 2-(pyridin-3-ylmethyl)malonic acid (5.0 mmol).

  • Add 37% aqueous formaldehyde (formalin) (2.5 mL, excess) and cool the vial in an ice bath.

  • Dropwise, add diethylamine (5.0 mmol, 1.0 eq). Note: Addition must be slow to prevent exothermic degradation prior to sealing.

  • Seal the vial and subject to microwave irradiation at 100 °C for 15 minutes.

  • Post-reaction, cool the vessel to room temperature and carefully uncap to vent residual CO 2​ .

  • Adjust the aqueous mixture to pH 4 using 1M HCl (targeting the isoelectric point of the pyridine-acrylic acid zwitterion to maximize organic partitioning).

  • Extract with CHCl 3​ (3 x 15 mL), dry over MgSO 4​ , and concentrate to yield the pure α -substituted acrylic acid.

Quantitative Data Presentation

The implementation of microwave irradiation provides a stark improvement over conventional thermal conditions, shifting the reaction kinetics favorably while suppressing degradation pathways.

Reaction ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Alkylation Time 12 - 16 hours10 minutes~80x faster
Alkylation Yield 65 - 70%88%+20%
Methylenation Time 5 hours (3h RT + 2h 100°C)15 minutes20x faster
Methylenation Yield 55 - 60%82%+25%
Impurity Profile High (dimerization/amidation)Low (clean elimination)Significant

Table 1: Comparison of conventional vs. microwave-assisted synthesis metrics for the target compound.

References

  • Title: A New Class of HIV-1 Protease Inhibitors Containing a Tertiary Alcohol in the Transition-State Mimicking Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Design and Synthesis of Novel Chiral Z-Nitrones with Applications towards the Syntheses of Enantiomerically Pure 4-Hydroxy Amino Acids Source: DukeSpace (Duke University) URL: [Link]

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate / Wiley URL: [Link]

Application Notes and Protocols for the In Vitro Characterization of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and development of novel small molecules are the bedrock of therapeutic innovation. 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is a compound of interest due to its chemical structure, which features a pyridine ring and a carboxylic acid moiety. The pyridine scaffold is a well-established pharmacophore present in numerous drugs targeting a variety of biological entities, most notably nicotinic acetylcholine receptors (nAChRs) and certain G-protein coupled receptors (GPCRs) such as the niacin receptor, GPR109A. The presence of the carboxylic acid group further suggests potential interactions with receptors that recognize acidic ligands.

Given the novelty of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid and the absence of established biological targets in the public domain, a systematic in vitro characterization is paramount. This guide provides a comprehensive suite of application notes and detailed protocols designed for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound. The proposed workflow is structured to first assess general cellular toxicity, followed by targeted investigations into its potential effects on nAChRs and GPR109A, and concluding with a broader screening approach for enzyme inhibition.

This document is designed with scientific integrity at its core, providing not just procedural steps but also the underlying rationale for experimental choices, ensuring a robust and self-validating approach to the characterization of this novel chemical entity.

I. Preliminary Assessment: Cytotoxicity and Cell Viability

Before investigating specific molecular targets, it is crucial to determine the general cytotoxic profile of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. This initial step helps to distinguish between target-specific pharmacological effects and non-specific toxicity. It also establishes a working concentration range for subsequent, more specific assays.

A. Rationale for Initial Cytotoxicity Screening

A primary screen for cytotoxicity provides a therapeutic window for the test compound. High concentrations of any compound can induce cell death through non-specific mechanisms, which can be confounded with a true pharmacological effect in later assays. By first establishing the concentration at which the compound affects cell viability, researchers can confidently select non-toxic concentrations for target-specific functional assays.

B. Recommended Assays for Cell Viability

Two robust and widely used methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[3]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or SDS in HCl) F->G H Incubate until formazan crystals dissolve G->H I Read absorbance at 570 nm H->I J Data Analysis: Calculate % viability and determine IC50 I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

StepProcedureRationale & Key Considerations
1 Cell Plating Seed a suitable cell line (e.g., HEK293, CHO, or a cell line relevant to the anticipated target) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
2 Incubation Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to adhere and enter logarithmic growth phase.
3 Compound Treatment Prepare serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
4 Exposure Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
5 MTT Addition Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
6 Formazan Formation Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
7 Solubilization Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
8 Incubation Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete solubilization of the formazan.[4]
9 Absorbance Reading Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
10 Data Analysis Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6][7] The amount of ATP is directly proportional to the number of viable cells in culture.[6] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[6]

Experimental Workflow for CellTiter-Glo® Assay

CTG_Workflow A Seed cells in an opaque-walled 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid B->C D Incubate for desired exposure time C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® reagent E->F G Mix on an orbital shaker to induce lysis F->G H Incubate at room temperature to stabilize signal G->H I Read luminescence H->I J Data Analysis: Calculate % viability and determine IC50 I->J

Caption: Workflow for assessing cytotoxicity using the CellTiter-Glo® assay.

Detailed Protocol for CellTiter-Glo® Assay

StepProcedureRationale & Key Considerations
1 Cell Plating Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
2 Incubation Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
3 Compound Treatment Prepare serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid and treat the cells as described for the MTT assay.
4 Exposure Incubate for the desired exposure period.
5 Equilibration Equilibrate the plate to room temperature for approximately 30 minutes.[8]
6 Reagent Addition Add 100 µL of CellTiter-Glo® reagent to each well.[8]
7 Lysis Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
8 Signal Stabilization Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
9 Luminescence Reading Measure the luminescence using a plate reader.
10 Data Analysis Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

II. Investigation of Potential Targets: Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine moiety in 2-(Pyridin-3-ylmethyl)prop-2-enoic acid makes nAChRs a prime potential target. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in both the central and peripheral nervous systems.[10] They are important drug targets for various conditions.

A. Rationale for nAChR Screening

Given the structural similarity of the pyridine ring to the pharmacophore of many known nAChR ligands, it is logical to investigate whether 2-(Pyridin-3-ylmethyl)prop-2-enoic acid can modulate nAChR activity. The assays described below are designed to determine if the compound acts as an agonist (activator) or an antagonist (inhibitor) at these receptors.

B. Recommended Assays for nAChR Activity

A combination of functional and binding assays is recommended for a comprehensive characterization of the compound's interaction with nAChRs.

This assay measures changes in the electrical potential across the cell membrane upon ion channel activation.[11][12] It is a high-throughput method to screen for agonists and antagonists of ligand-gated ion channels like nAChRs.[13]

Experimental Workflow for Membrane Potential Assay

MP_Workflow A Seed cells expressing the nAChR subtype of interest in a 96-well plate B Incubate for 24-48 hours A->B C Load cells with a membrane potential-sensitive dye B->C D Incubate to allow dye uptake C->D E Add 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (for agonist testing) or pre-incubate with compound followed by a known agonist (for antagonist testing) D->E F Measure fluorescence changes in real-time using a FLIPR or similar instrument E->F G Data Analysis: Determine EC50 (agonist) or IC50 (antagonist) F->G

Caption: Workflow for assessing nAChR activity using a membrane potential assay.

Detailed Protocol for Membrane Potential Assay

StepProcedureRationale & Key Considerations
1 Cell Culture Seed a cell line stably expressing the nAChR subtype of interest (e.g., α4β2, α7) in a black-walled, clear-bottom 96-well plate.
2 Dye Loading Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the culture medium and add the dye solution to the cells.
3 Incubation Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
4 Agonist Testing Prepare serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. Use a fluorescent imaging plate reader (FLIPR) to add the compound to the cells and immediately measure the change in fluorescence.
5 Antagonist Testing Pre-incubate the cells with serial dilutions of the test compound for a defined period. Then, add a known nAChR agonist (e.g., nicotine or acetylcholine) at a concentration that elicits a submaximal response (EC80) and measure the fluorescence change.
6 Data Analysis For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

This assay directly measures the ability of the test compound to bind to the nAChR by competing with a known radiolabeled ligand.[14][15] This provides information on the binding affinity (Ki) of the compound for the receptor.

Detailed Protocol for Radioligand Binding Assay

StepProcedureRationale & Key Considerations
1 Membrane Preparation Prepare cell membranes from a cell line or tissue expressing the nAChR subtype of interest.[16]
2 Assay Setup In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and varying concentrations of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid.[15][17]
3 Incubation Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
4 Separation Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[16][18]
5 Quantification Measure the radioactivity retained on the filters using a scintillation counter.[18]
6 Data Analysis Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[19]

III. Investigation of Potential Targets: G-Protein Coupled Receptor (GPCR) - GPR109A

The structural similarity of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid to niacin (nicotinic acid) makes the niacin receptor, GPR109A, another plausible target. GPR109A is a Gi-coupled GPCR highly expressed in adipocytes and immune cells.[20]

A. Rationale for GPR109A Screening

Activation of Gi-coupled receptors like GPR109A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[21] Assays that measure changes in cAMP are therefore ideal for determining if the test compound acts as an agonist at this receptor.

B. Recommended Assay for GPR109A Activity

This assay measures the intracellular concentration of cAMP. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels upon treatment with an agonist is indicative of receptor activation.[22]

Experimental Workflow for Gi-Coupled GPCR cAMP Assay

cAMP_Workflow A Seed cells expressing GPR109A in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid B->C D Stimulate cells with forskolin C->D E Incubate for a short period D->E F Lyse cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA) E->F G Data Analysis: Determine the IC50 for the inhibition of forskolin-stimulated cAMP production F->G

Caption: Workflow for assessing GPR109A agonism using a cAMP assay.

Detailed Protocol for cAMP Assay

StepProcedureRationale & Key Considerations
1 Cell Culture Seed a cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.
2 Compound Treatment Pre-treat the cells with serial dilutions of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid for a short period.
3 Stimulation Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase cAMP levels.
4 Incubation Incubate the plate at 37°C for 15-30 minutes.
5 cAMP Measurement Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF cAMP kit or an ELISA-based kit) according to the manufacturer's instructions.[22]
6 Data Analysis Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the compound concentration to determine the IC50 value, which in this context represents the EC50 for agonist activity.

IV. Exploratory Screening: General Enzyme Inhibition

If the targeted approaches for nAChRs and GPR109A do not yield significant activity, or to further characterize the compound's biological profile, a broader screening against a panel of enzymes is a valuable next step.

A. Rationale for Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes.[23] A general enzyme inhibition assay can help to identify novel activities of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid and provide new avenues for research.

B. Recommended Assay for General Enzyme Inhibition

A generic spectrophotometric or fluorometric enzyme inhibition assay can be adapted for high-throughput screening against a library of enzymes.[24]

Detailed Protocol for a General Spectrophotometric Enzyme Inhibition Assay

StepProcedureRationale & Key Considerations
1 Reagent Preparation Prepare stock solutions of the purified enzyme, its substrate, and 2-(Pyridin-3-ylmethyl)prop-2-enoic acid.
2 Assay Setup In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).[23]
3 Pre-incubation Pre-incubate the enzyme and the compound for a defined period to allow for binding.[23]
4 Reaction Initiation Initiate the enzymatic reaction by adding the substrate.
5 Kinetic Measurement Immediately measure the change in absorbance (or fluorescence) over time using a microplate reader. The rate of this change is proportional to the enzyme activity.
6 Data Analysis Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.[23]

V. Conclusion

The systematic in vitro characterization of novel compounds such as 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is a critical step in the drug discovery process. The protocols outlined in this guide provide a robust framework for elucidating its biological activity, starting with an essential assessment of cytotoxicity, followed by targeted investigations of its potential interactions with nAChRs and GPR109A, and concluding with a broader screen for enzyme inhibition. By following this structured approach, researchers can efficiently and effectively profile this compound, paving the way for a deeper understanding of its pharmacological potential.

VI. References

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Radioligand Binding Experiments. (2021). Bio-protocol. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.

  • Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 59-69.

  • GloSensor™ cAMP Assay Protocol. (n.d.). Promega Corporation. Retrieved from [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 108-122.

  • Jin, X., et al. (2013). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. Molecular Pharmacology, 83(5), 989-1001.

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Negulescu, P. A., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Journal of Pharmacological and Toxicological Methods, 56(3), 249-256.

  • Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. (n.d.). Molecular Devices. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • What are Ion Channels, Membrane Potential. (n.d.). Molecular Devices. Retrieved from [Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2007). Acta Pharmacologica Sinica, 28(8), 1218-1224.

  • Plaisance, E. P., et al. (2008). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558.

  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. The Journal of Clinical Endocrinology & Metabolism, 94(7), 2536-2542.

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(6), 665-674.

  • Assay Protocol Book. (n.d.). Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). Toxins, 11(11), 669.

  • Nicotinic acetylcholine receptors (nACh). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. (2023). Frontiers in Pharmacology, 14, 1213456.

  • Ion channel assay for voltage sensor probes. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Ion Channel Screening. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018). bioRxiv.

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research, 74(4), 1166-1178.

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. (2017). ACS Chemical Neuroscience, 8(1), 135-147.

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (2014). Journal of Medicinal Chemistry, 57(2), 482-493.

  • Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. (2014). Immunity, 40(1), 128-139.

  • Ion Channel Assay Services. (n.d.). ION Biosciences. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules, 22(7), 1192.

  • Multi-Targeted Natural Products Evaluation Based on Biological Activity Prediction with PASS. (2010). Current Medicinal Chemistry, 17(16), 1635-1647.

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Chemistry, 10, 1013895.

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2015). ACS Medicinal Chemistry Letters, 6(5), 556-561.

  • YouTube. (2022, December 20). Share your videos with friends, family, and the world. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing α-substituted acrylic acids—particularly pyridine-containing derivatives like 2-(pyridin-3-ylmethyl)prop-2-enoic acid—presents unique mechanistic and isolation challenges. This guide provides field-proven troubleshooting, causality-based FAQs, and self-validating protocols to ensure high-yield, reproducible synthesis.

Process Overview & Mechanistic Workflow

The synthesis relies on a highly efficient three-step sequence: Alkylation of diethyl malonate, Saponification to the dicarboxylic acid, and a Decarboxylative Methylenation (Mannich-type reaction).

SynthesisWorkflow A 3-(Chloromethyl)pyridine HCl + Diethyl malonate B Diethyl 2-(pyridin-3-ylmethyl)malonate A->B NaOEt, EtOH 0°C to RT (Alkylation) C 2-(Pyridin-3-ylmethyl)malonic acid B->C NaOH, H2O/EtOH Reflux (Saponification) D 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (Target Product) C->D (HCHO)n, Et2NH EtOAc, Reflux (Decarboxylative Methylenation)

Fig 1: Three-step synthesis workflow for 2-(pyridin-3-ylmethyl)prop-2-enoic acid.

Troubleshooting & FAQs (Causality & Solutions)

Phase 1: Alkylation Challenges Q: Why is my yield so low in the first alkylation step, and why is the reaction mixture turning black? A: This is caused by the premature neutralization of 3-(chloromethyl)pyridine hydrochloride. The free base of 3-picolyl chloride is highly unstable and rapidly undergoes intermolecular self-alkylation, forming black, polymeric pyridinium salts. The Fix: Never isolate the free base. Generate it in situ by adding the hydrochloride salt directly to a pre-formed solution of the sodium diethyl malonate enolate at 0°C. The enolate is a much stronger nucleophile than the pyridine nitrogen, ensuring the desired C-alkylation outcompetes self-polymerization.

Phase 3: Decarboxylative Methylenation (Mannich-Type Step) Q: LC-MS shows a massive amount of a highly polar byproduct instead of the target acrylic acid. What is happening? A: You are observing the intermediate Mannich base, 2-(pyridin-3-ylmethyl)-3-(diethylamino)propanoic acid. Diethylamine acts as both a catalyst (forming the reactive iminium ion with formaldehyde) and a nucleophile. It readily undergoes a Michael addition with your newly formed, electron-deficient acrylic acid product1[1]. The Fix: This Michael addition is thermodynamically reversible. If you observe this adduct, your reflux time is insufficient. Extend the reflux to 90–240 minutes to promote the thermal elimination of diethylamine, driving the equilibrium entirely toward the stable α,β-unsaturated acrylic acid2[2].

Mechanism M 2-(Pyridin-3-ylmethyl)malonic acid I2 Mannich Base Intermediate M->I2 Nucleophilic attack on Iminium I1 Iminium Ion Formation (HCHO + Et2NH) I1->I2 Reacts with enol/enolate P 2-(Pyridin-3-ylmethyl)prop-2-enoic acid I2->P Decarboxylation & Elimination of Et2NH BP Beta-amino acid byproduct (Yield Loss) P->BP Competing Michael Addition (Kinetic Product) BP->P Thermal elimination (Thermodynamic Control)

Fig 2: Logical relationship of the reversible Michael addition during methylenation.

Phase 4: Isolation & Workup Q: I can see the final product in the reaction mixture, but I lose all of it during the aqueous workup. How do I extract it? A: 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is a zwitterion. It contains a basic pyridine ring (conjugate acid pKa ~5.2) and an acidic carboxylic acid (pKa ~4.2). Standard acid/base extractions will fail because the molecule is highly water-soluble at both low pH (as a pyridinium cation) and high pH (as a carboxylate anion). The Fix: You must perform an Isoelectric Point (pI) precipitation. The calculated pI is approximately 4.7. Carefully adjust the aqueous phase to exactly pH 4.7. At this pH, the molecule exists as a neutral zwitterion with minimum aqueous solubility and will precipitate out of the aqueous phase.

Quantitative Data: Optimization of Methylenation

The following table summarizes the causality between reaction time, catalyst choice, and the elimination of the kinetic Michael adduct to maximize the thermodynamic yield.

SolventAmine Catalyst (1.0 eq)Temp & TimeMichael Adduct (%)Target Yield (%)
Ethyl AcetateDiethylamineReflux, 1.5 h45%30%
Ethyl AcetateDiethylamineReflux, 4.0 h< 5%75%
EthanolPiperidineReflux, 4.0 h15%60%
THFDiethylamineReflux, 4.0 h< 5%65%
Self-Validating Experimental Protocol

This protocol incorporates in-process QC checks to ensure the system is self-validating at each critical juncture.

Step 1: Preparation of 2-(Pyridin-3-ylmethyl)malonic acid

  • Alkylation: To a solution of sodium ethoxide (prepared from 2.5 g Na in 100 mL anhydrous EtOH), add diethyl malonate (16.0 g, 0.1 mol). Cool the reaction vessel to 0°C.

  • Portionwise, add 3-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) over 30 minutes.

    • QC Check: The solution must remain pale yellow. Rapid darkening indicates the temperature is too high, causing picolyl polymerization.

  • Warm to room temperature and stir for 12 hours. Concentrate in vacuo, partition between EtOAc and water, and concentrate the organic layer to yield the diester.

  • Saponification: Dissolve the crude diester in EtOH (50 mL) and add 3M NaOH (100 mL). Reflux for 2 hours.

  • Evaporate the ethanol. Acidify the aqueous layer with conc. HCl to pH 2.0 at 0°C to precipitate 2-(pyridin-3-ylmethyl)malonic acid. Filter and dry.

Step 2: Decarboxylative Methylenation

  • Suspend 2-(pyridin-3-ylmethyl)malonic acid (19.5 g, 0.1 mol) and paraformaldehyde (4.8 g, 0.16 mol) in ethyl acetate (150 mL) 2[2].

  • Cool to 0°C. Dropwise, add diethylamine (10.3 mL, 0.1 mol).

  • Warm the mixture to reflux and maintain for exactly 4 hours.

    • QC Check: At 1.5 hours, TLC or LC-MS will show a highly polar intermediate. Do not stop the reaction. By 4 hours, this spot must disappear, confirming complete thermal elimination of the amine.

  • Cool the reaction to 0°C. Add water (50 mL) and separate the phases.

  • Isoelectric Isolation: To the aqueous phase, add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.7.

  • Stir at 0°C for 1 hour to fully crystallize the zwitterionic product. Filter, wash with ice-cold water, and dry under high vacuum to afford pure 2-(pyridin-3-ylmethyl)prop-2-enoic acid.

References
  • Issa, J., Reiss, J. A., Andrews, P. R., & Iskander, M. N. (1995). A convenient synthesis of α-benzylacrylic acid. Synthetic Communications. 1

  • ChemicalBook. (n.d.). 2-Benzylacrylic acid synthesis. ChemicalBook. 2

Sources

Optimizing reaction temperature for Baylis-Hillman adducts of pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Answering user's request.## Technical Support Center: Optimizing Reaction Temperature for Baylis-Hillman Adducts of Pyridine

Welcome to the Technical Support Center for the Baylis-Hillman reaction. This guide is designed for researchers, scientists, and drug development professionals who are working with pyridine-based substrates and seeking to optimize their reaction conditions, with a particular focus on the critical parameter of temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in established mechanistic understanding of the Baylis-Hillman reaction.

Q1: My Baylis-Hillman reaction with a pyridine aldehyde is not proceeding at room temperature. Should I increase the temperature?

Yes, a moderate increase in temperature is a logical next step, but it should be done systematically. The Baylis-Hillman reaction is notoriously slow, and pyridine aldehydes, depending on the substitution pattern, can be less reactive than their benzaldehyde counterparts.[1]

Causality: The rate-determining step in the Baylis-Hillman reaction is often the proton transfer step following the initial carbon-carbon bond formation.[2][3] Increasing the temperature provides the necessary activation energy to overcome this barrier, thus accelerating the reaction rate.[4] However, be aware that excessive heat can promote side reactions.

Recommendation:

  • First, ensure your catalyst (e.g., DABCO, DBU) is active and your reagents are pure.[5] Impurities can inhibit the reaction.

  • Increase the reaction temperature in a controlled manner, for example, to 40-50 °C.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or another suitable analytical technique.

Q2: I'm observing a low yield and the formation of multiple side products when I heat my reaction involving a pyridine aldehyde. What is happening and how can I fix it?

This is a common issue. Elevated temperatures, while increasing the rate of the desired reaction, can also accelerate undesirable side reactions.

Causality:

  • Reversibility: The initial steps of the Baylis-Hillman reaction are reversible.[3] At higher temperatures, the equilibrium may shift back towards the starting materials, or the intermediate may be prone to decomposition.

  • Polymerization: Activated alkenes, such as acrylates, can polymerize at higher temperatures.[5]

  • Aldol Condensation: The aldehyde can undergo self-condensation, especially in the presence of a base.[5]

  • Side reactions involving pyridine: The basic nature of the pyridine ring itself can potentially lead to complex side reactions, especially at elevated temperatures.[6]

Troubleshooting Steps:

  • Lower the Temperature: Reduce the temperature to room temperature or even below (e.g., 0 °C to room temperature) to see if this improves the selectivity, even if it slows down the reaction.[5]

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the reaction. In some cases, a less reactive catalyst might give better yields at higher pressures. Protic solvents like methanol or water can sometimes accelerate the reaction, potentially allowing for lower temperatures to be used.[7]

  • Slow Addition: Try adding the activated alkene slowly to the reaction mixture to maintain a low concentration and minimize polymerization.[5]

Q3: Does the position of the aldehyde on the pyridine ring (2-, 3-, or 4-position) affect the optimal reaction temperature?

Yes, the electronic properties of the pyridine ring, which are influenced by the position of the nitrogen atom relative to the aldehyde, will affect the electrophilicity of the aldehyde and thus its reactivity.

Causality:

  • 2- and 4-Pyridine Aldehydes: The nitrogen atom in the 2- and 4-positions is electron-withdrawing through resonance, making the aldehyde carbon more electrophilic and thus more reactive. These substrates may react at lower temperatures compared to 3-pyridine aldehyde.

  • 3-Pyridine Aldehyde: The nitrogen atom in the 3-position is primarily inductively electron-withdrawing, which is a weaker effect. This makes the aldehyde less electrophilic, and it may require higher temperatures to react at a reasonable rate.

Recommendation: For 3-pyridine aldehydes, you may need to explore a slightly higher temperature range than for the 2- or 4-isomers. However, always start at room temperature and increase gradually while monitoring for side product formation.

Frequently Asked Questions (FAQs)

Q: What is the general effect of temperature on the Baylis-Hillman reaction?

Temperature has a dual effect on the Baylis-Hillman reaction. Generally, increasing the temperature increases the reaction rate.[4] However, due to the complexity of the reaction mechanism, which involves several equilibrium steps, higher temperatures can also lead to lower yields by favoring side reactions or decomposition of intermediates.[5] The optimal temperature is therefore highly substrate-dependent.

Q: Are there alternatives to temperature optimization for improving reaction rates?

Yes, several strategies can be employed:

  • High Pressure: Applying high pressure can significantly increase the reaction rate.

  • Co-catalysts/Additives: The use of protic solvents (e.g., water, methanol) or Lewis acids can accelerate the reaction.[7][8]

  • Ultrasound: Sonication can be used to promote the reaction, sometimes allowing for lower temperatures and shorter reaction times.[5]

  • Catalyst Choice: Different catalysts, such as DBU or 3-quinuclidinol, can be more effective than the standard DABCO for certain substrates.[9]

Data Summary: Temperature Effects on Pyridine-Based Baylis-Hillman Reactions

Temperature RangeExpected Reaction RatePotential for Side ProductsRecommended For
0 °C to Room Temp. Slow to moderateLowHighly reactive substrates (e.g., 2- or 4-pyridine aldehydes with electron-withdrawing groups), reactions where high selectivity is crucial.
Room Temp. to 50 °C Moderate to fastModerateGeneral starting point for optimization, less reactive substrates (e.g., 3-pyridine aldehydes).
> 50 °C FastHighGenerally not recommended unless other methods have failed and the reaction is monitored very carefully. High risk of polymerization and decomposition.

Experimental Protocol: Systematic Optimization of Reaction Temperature

This protocol provides a general framework for optimizing the reaction temperature for the Baylis-Hillman reaction of a pyridine aldehyde with an activated alkene.

1. Initial Reaction Setup (Room Temperature): a. To a clean, dry flask under an inert atmosphere (e.g., nitrogen), add the pyridine aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and the chosen catalyst (e.g., DABCO, 0.2 mmol). b. Add the solvent (e.g., THF, CH2Cl2, or a protic solvent like methanol). c. Stir the reaction at room temperature. d. Monitor the reaction progress by TLC every few hours for the first 24 hours, and then every 24 hours thereafter.

2. Analysis of Initial Results: a. If reaction proceeds to a reasonable conversion (>50%) within 48-72 hours with minimal side products: Room temperature is likely a suitable temperature. You may choose to proceed with this condition or explore slightly lower temperatures for improved selectivity if needed. b. If the reaction is sluggish (little to no product formation after 48 hours): Proceed to step 3. c. If significant side products are observed: Consider running the reaction at a lower temperature (e.g., 0 °C) or exploring alternative catalysts or solvents before increasing the temperature.

3. Incremental Temperature Increase: a. Set up the reaction as described in step 1. b. Place the reaction vessel in a temperature-controlled bath (e.g., an oil bath) set to 40 °C. c. Monitor the reaction by TLC as before. d. If the reaction rate is still too slow, increase the temperature in 10 °C increments (e.g., to 50 °C, then 60 °C), allowing sufficient time at each temperature to assess the reaction progress and side product formation.

4. Optimization and Final Conditions: a. Identify the temperature that provides the best balance of reaction rate and yield of the desired product with minimal side products. b. Once the optimal temperature is determined, you can perform a larger-scale reaction under these conditions.

Troubleshooting Workflow

Caption: A flowchart for systematically troubleshooting temperature-related issues in Baylis-Hillman reactions of pyridine aldehydes.

References

  • Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. (2026). ChemRxiv.
  • Technical Support Center: Optimization of Baylis-Hillman Reaction for Dolaproine Synthesis.Benchchem.
  • STUDY ON THE RATE ACCELERATION OF THE BAYLIS-HILLMAN REACTION WITHIN MICROREACTORS.Rsc.org.
  • Baylis-Hillman Reaction.Alfa Chemistry.
  • Baylis-Hillman Reaction.Organic Chemistry Portal.
  • Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement.PMC.
  • Troubleshooting common issues in pyridine synthesis.Benchchem.
  • Baylis–Hillman reaction.Wikipedia.
  • The Morita-Baylis-Hillman Reaction.University of California, Irvine.
  • Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes.PMC.
  • Dramatic Rate Acceleration of the Baylis−Hillman Reaction in Homogeneous Medium in the Presence of Water.
  • Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed C
  • DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions.MDPI.
  • Mechanism of the Morita−Baylis−Hillman Reaction: A Computational Investigation.

Sources

Technical Support Center: Purification Strategies for 3-Pyridinecarboxaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted 3-pyridinecarboxaldehyde from your product mixtures. Our goal is to equip you with the knowledge and practical techniques to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the physicochemical properties of 3-pyridinecarboxaldehyde, which are crucial for designing effective purification strategies.

Question: What are the key physical properties of 3-pyridinecarboxaldehyde that influence its removal?

Answer: Understanding the physical properties of 3-pyridinecarboxaldehyde is the first step in selecting an appropriate purification method. It is a pale yellow liquid with a molecular weight of 107.11 g/mol .[1][2] Its boiling point is relatively high, approximately 78-81 °C at a reduced pressure of 10 mmHg.[2][3] The density of 3-pyridinecarboxaldehyde is about 1.141 g/mL at 20 °C.[2][3] It is important to note that it is miscible with water.[4][5][6]

PropertyValueSource
Molecular Weight107.11 g/mol [2][3]
Boiling Point78-81 °C @ 10 mmHg[2][3]
Density1.141 g/mL at 20 °C[2][3]
Water SolubilityMiscible[4][5][6]

Question: What are the chemical reactivity characteristics of 3-pyridinecarboxaldehyde that I should be aware of during workup and purification?

Answer: 3-Pyridinecarboxaldehyde is an aldehyde and is therefore susceptible to oxidation and can participate in various reactions. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][7] Exposure to air and light can also lead to degradation, so it is best handled under an inert atmosphere and protected from light where possible.[7] Its aldehyde functionality allows it to react with nucleophiles such as amines, alcohols, and hydrazines.[8] This reactivity can be exploited for its removal using scavenger resins, as detailed in our troubleshooting guides.

Question: What are the primary safety concerns when handling 3-pyridinecarboxaldehyde?

Answer: 3-Pyridinecarboxaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][7] It is harmful if swallowed and can cause skin and respiratory irritation.[4][7][8] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[5][7][8] Always work in a well-ventilated area, such as a fume hood.[9]

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for various methods to remove unreacted 3-pyridinecarboxaldehyde from your reaction mixtures.

Guide 1: Aqueous Workup for Water-Soluble Products

This guide is for situations where your desired product has good water solubility, and you need to remove the less polar 3-pyridinecarboxaldehyde.

Issue: Unreacted 3-pyridinecarboxaldehyde remains in my aqueous reaction mixture containing a water-soluble product.

Solution: A liquid-liquid extraction with an appropriate organic solvent can effectively remove the aldehyde.

Principle: This technique is based on the differential solubility of the product and the unreacted aldehyde between two immiscible liquid phases (aqueous and organic). 3-Pyridinecarboxaldehyde, being less polar than many highly water-soluble products, will preferentially partition into the organic phase.

Experimental Protocol:

  • Solvent Selection: Choose an organic solvent in which 3-pyridinecarboxaldehyde is soluble but your product has limited solubility. Common choices include ethyl acetate, dichloromethane, or diethyl ether.

  • Extraction:

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Add an equal volume of the selected organic solvent.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The denser layer will be at the bottom.

    • Drain the organic layer.

  • Repeat: Repeat the extraction process 2-3 times with fresh organic solvent to ensure complete removal of the aldehyde.

  • Back-Extraction (Optional): To recover any of your product that may have partitioned into the organic phase, you can combine the organic extracts and wash them with a small amount of fresh aqueous phase.

  • Drying and Concentration: The aqueous phase containing your purified product can then be concentrated under reduced pressure.

Workflow Diagram:

G cluster_start Start cluster_extraction Extraction cluster_repeat Purification cluster_end Finish start Aqueous Reaction Mixture (Product + 3-Pyridinecarboxaldehyde) extraction Add Organic Solvent & Shake in Separatory Funnel start->extraction separation Allow Layers to Separate extraction->separation remove_organic Drain Organic Layer (Contains 3-Pyridinecarboxaldehyde) separation->remove_organic repeat_check Repeat Extraction 2-3x? remove_organic->repeat_check repeat_check->extraction Yes aqueous_phase Collect Aqueous Phase (Contains Product) repeat_check->aqueous_phase No end Concentrate Aqueous Phase to Obtain Pure Product aqueous_phase->end

Caption: Liquid-liquid extraction workflow.

Guide 2: Acid-Base Extraction for Basic Products

This method is suitable when your product is a basic compound, such as an amine.

Issue: Separating the basic product from the neutral/weakly basic 3-pyridinecarboxaldehyde.

Solution: An acid-base extraction will selectively move the basic product into the aqueous phase, leaving the aldehyde in the organic phase.

Principle: This technique exploits the difference in the acid-base properties of the components. By treating the mixture with an acid, the basic product is protonated to form a water-soluble salt, while the less basic 3-pyridinecarboxaldehyde remains in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake vigorously and allow the layers to separate.

    • The protonated product will move to the aqueous layer. The organic layer will contain the 3-pyridinecarboxaldehyde.

    • Separate the layers.

  • Repeat: Repeat the acidic wash of the organic layer to ensure complete extraction of the product.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).

    • Extract the now deprotonated, water-insoluble product back into an organic solvent (e.g., ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts from the final step, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Decision Pathway:

G start Crude Mixture in Organic Solvent acid_wash Wash with Dilute Acid start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer: 3-Pyridinecarboxaldehyde & Non-basic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Product Salt separate1->aqueous1 basify Basify Aqueous Layer aqueous1->basify extract2 Extract with Organic Solvent basify->extract2 separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 organic2 Organic Layer: Pure Product separate2->organic2 dry_concentrate Dry and Concentrate Organic Layer organic2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Acid-base extraction decision pathway.

Guide 3: Scavenger Resin for Trace Aldehyde Removal

This is an excellent method for removing small to moderate amounts of unreacted 3-pyridinecarboxaldehyde, especially when other methods are not suitable.

Issue: Trace amounts of 3-pyridinecarboxaldehyde are difficult to remove by other methods.

Solution: Use a scavenger resin with functional groups that selectively react with and bind the aldehyde.

Principle: Scavenger resins are solid-supported reagents that react with specific functional groups in a solution. In this case, a resin functionalized with primary amines or hydrazines will react with the aldehyde to form an imine or hydrazone, which is attached to the solid support. The product, which does not react with the resin, remains in solution and can be easily separated by filtration.

Experimental Protocol:

  • Resin Selection: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin or a hydrazine-functionalized resin.

  • Swelling the Resin: Before use, swell the resin in the solvent that will be used for the scavenging reaction. This is typically the reaction solvent.

  • Scavenging:

    • Add the scavenger resin to the crude reaction mixture. A typical starting point is to use 3-5 equivalents of the resin's functional groups relative to the amount of unreacted aldehyde.

    • Stir the mixture at room temperature or with gentle heating for a few hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any product that may be adsorbed on the resin surface.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Workflow Diagram:

G start Crude Reaction Mixture (Product + 3-Pyridinecarboxaldehyde) add_resin Add Scavenger Resin start->add_resin stir Stir Mixture (Room Temp or Gentle Heat) add_resin->stir filter Filter to Remove Resin stir->filter resin Resin with Bound Aldehyde filter->resin filtrate Filtrate with Pure Product filter->filtrate wash Wash Resin with Solvent resin->wash combine Combine Filtrate and Washings filtrate->combine wash->combine concentrate Concentrate to Obtain Pure Product combine->concentrate

Caption: Scavenger resin purification workflow.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). Retrieved from [Link]

  • Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • ChemRxiv. (2023). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. Retrieved from [Link]

  • PMC. (n.d.). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 3-Pyridinecarboxaldehyde (3pa) (CAS NO:500-22-1). Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of the three isomers of pyridinecarbox- aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this valuable monomer during storage. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your materials and the success of your experiments.

The unique structure of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, which combines a reactive acrylic acid moiety with a basic pyridine ring, presents specific challenges for storage and handling. This guide will walk you through troubleshooting common issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: My vial of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid has turned viscous or solidified. What happened?

This is a classic sign of polymerization. The acrylic acid portion of the molecule has likely undergone free-radical polymerization, forming long polymer chains. This process is often initiated by exposure to heat, light, or certain contaminants.[1] The presence of the pyridine ring can also influence the monomer's reactivity.

Q2: Why is this particular molecule prone to polymerization?

Like all acrylic acids, 2-(Pyridin-3-ylmethyl)prop-2-enoic acid possesses a carbon-carbon double bond that is susceptible to free-radical attack, leading to chain-reaction polymerization.[2][] Several factors can trigger this:

  • Heat: Elevated temperatures provide the activation energy needed to initiate polymerization.

  • Light (UV radiation): UV light can generate free radicals, initiating the polymerization cascade.

  • Contaminants: Trace amounts of metals or peroxides can act as catalysts for polymerization.[4]

  • Absence of Inhibitor: Commercial monomers are typically stabilized with inhibitors. If the inhibitor is consumed or removed, polymerization can occur.

The pyridine moiety introduces an additional layer of complexity. While some pyridine derivatives can act as retarding agents in certain polymerization reactions, vinylpyridines themselves are known to be highly reactive and can undergo spontaneous polymerization.[5]

Q3: What is a polymerization inhibitor and why is it essential?

A polymerization inhibitor is a chemical compound added in small quantities (typically parts per million, ppm) to monomers to prevent their premature polymerization.[6] These inhibitors act as radical scavengers, intercepting free radicals before they can initiate a polymer chain.[7] For acrylic monomers, this is crucial for ensuring stability during transport and storage.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical approach to resolving them.

Problem 1: Observing cloudiness or increased viscosity in the monomer.
Potential Cause Troubleshooting Steps Scientific Rationale
Inhibitor Depletion 1. Check the age of the monomer and the storage conditions. 2. If the material is old or has been stored improperly, it is likely the inhibitor has been consumed. 3. Consider adding a fresh solution of an appropriate inhibitor (see recommended protocols).Inhibitors are consumed over time as they scavenge free radicals.[10] Elevated temperatures accelerate this depletion.
Exposure to Light 1. Ensure the monomer is stored in an amber or opaque vial. 2. Store the vial in a dark place, such as a cabinet or refrigerator.UV light can generate free radicals that initiate polymerization. Amber glass effectively blocks UV radiation.
Thermal Stress 1. Verify the storage temperature is within the recommended range (see storage protocols). 2. Avoid repeated freeze-thaw cycles.Heat provides the energy for free radical formation. Consistent, cool storage minimizes this risk.
Contamination 1. Use only clean, dedicated spatulas and glassware when handling the monomer. 2. Avoid introducing any foreign materials into the storage vial.Metal ions and other impurities can act as catalysts, accelerating polymerization.[4]

G cluster_0 Troubleshooting Polymerization Observe Polymerization Observe Polymerization Check Storage Conditions Check Storage Conditions Evaluate Inhibitor Status Evaluate Inhibitor Status Inspect for Contamination Inspect for Contamination Implement Corrective Actions Implement Corrective Actions

Recommended Storage and Handling Protocols

To ensure the long-term stability of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, adhere to the following protocols.

Protocol 1: Optimal Storage Conditions
  • Temperature: Store the monomer at 2-8°C . For long-term storage (greater than 6 months), consider storage at -20°C .[5][11]

  • Light: Always store the monomer in an amber or opaque, tightly sealed container to protect it from light.

  • Atmosphere: Store under an atmosphere of air. The presence of oxygen is crucial for the effectiveness of many common phenolic inhibitors like MEHQ and hydroquinone.[12][13] Do not store under an inert atmosphere like nitrogen or argon.

  • Container Material: Use glass or polyethylene-lined containers. Avoid contact with reactive metals.

Protocol 2: Inhibitor Selection and Usage

Due to the basic nature of the pyridine ring, the choice of inhibitor is critical. Standard acidic phenolic inhibitors may have reduced efficacy.

Inhibitor Recommended Concentration Rationale and Considerations
Hydroquinone (HQ) 100-200 ppmA common and effective inhibitor for vinylpyridines.[5][11] Its efficacy is dependent on the presence of oxygen.[12][13]
4-tert-Butylcatechol (TBC) 100-200 ppmAn excellent inhibitor for vinylpyridines and other reactive monomers.[14][15] It is reported to be more effective than hydroquinone at elevated temperatures.[16]
Monomethyl Ether of Hydroquinone (MEHQ) 200 ppmWhile a very common inhibitor for acrylates, its acidic nature may lead to interactions with the basic pyridine moiety, potentially reducing its effectiveness over time. Use with caution and monitor the monomer's stability.[8][9]

Step-by-Step Guide for Adding an Inhibitor (if necessary):

  • Prepare a stock solution of the chosen inhibitor in a compatible, dry solvent (e.g., dichloromethane or the monomer itself if it is a liquid at room temperature).

  • Calculate the required volume of the stock solution to achieve the desired ppm concentration in your monomer.

  • Under a fume hood, add the inhibitor solution to the monomer and mix gently but thoroughly.

  • Ensure the container is tightly sealed and stored under the recommended conditions.

G

The Science Behind Polymerization and Inhibition

Understanding the underlying mechanisms is key to effective prevention.

The Free-Radical Polymerization Cascade

Free-radical polymerization of acrylic monomers occurs in three main stages:

  • Initiation: A free radical (R•) is generated, often by heat or light. This radical attacks the carbon-carbon double bond of the monomer, creating a new, larger radical.

  • Propagation: The newly formed radical attacks another monomer molecule, adding it to the growing chain and regenerating the radical at the chain end. This process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The reaction stops when two radicals combine or react in a way that neutralizes their radical nature.

How Inhibitors Work

Phenolic inhibitors like hydroquinone and TBC work by interrupting the propagation step. They readily donate a hydrogen atom to a growing polymer radical (P•) or a peroxy radical (POO•), which is formed in the presence of oxygen. This creates a stable, non-reactive polymer chain and a phenoxy radical. The phenoxy radical is much less reactive than the polymer radical and is unable to initiate further polymerization, effectively breaking the chain reaction. The presence of oxygen is often crucial as it converts the highly reactive polymer radicals into peroxy radicals, which are more readily scavenged by phenolic inhibitors.[12][13]

References

  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis Solutions CA | Tert-Butyl Catechol (TBC) supplier and distributor | 98-29-3. Available from: [Link]

  • Photoiniferter Synthesis of Cyclic Polymers from Vinyl Monomers. ACS Publications. Available from: [Link]

  • WO2018213627A1 - Zwitterionic monomers, polyzwitterionic polymers formed therefrom, surface functionalization and surface modification. Google Patents.
  • What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Available from: [Link]

  • What is an acrylic acid functional group?. Quora. Available from: [Link]

  • Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment. PMC. Available from: [Link]

  • Polymerization Reactions Inhibitor Modeling. ioKinetic. Available from: [Link]

  • 4-Vinylpyridine, contains 100 | V3204-500ML | SIGMA-ALDRICH | SLS. Lab Supplies. Available from: [Link]

  • Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid. Available from: [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available from: [Link]

  • New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. Available from: [Link]

  • CAS No : 1126-74-5| Chemical Name : 3-Pyridineacrylic Acid | Pharmaffiliates. Available from: [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Available from: [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
  • 4-TERT-BUTYLCATECHOL. Inxight Drugs. Available from: [Link]

  • Zwitterionic monomers as stabilizers for high solids content polymer colloids for high-performance coatings applications. ResearchGate. Available from: [Link]

  • EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers. Google Patents.
  • Polymerisation inhibitor. Wikipedia. Available from: [Link]

  • trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396. PubChem. Available from: [Link]

  • Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids. RSC Advances (RSC Publishing). Available from: [Link]

  • Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. ResearchGate. Available from: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available from: [Link]

  • Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids. Available from: [Link]

Sources

Technical Support Center: Addressing Decarboxylation Risks in 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid Processing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: Provide mechanistic troubleshooting and validated protocols to prevent the spontaneous degradation of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid during downstream processing.

Mechanistic Root Cause Analysis (The "Why")

Understanding the exact chemical trigger for the degradation of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is the first step to preventing it. The molecule contains an α,β -unsaturated carboxylic acid moiety adjacent to a benzylic/allylic position. Decarboxylation typically occurs via two primary pathways:

The Thermal/pH Pathway: The molecule possesses two ionizable groups: the basic pyridine nitrogen (pKa ~5.2) and the carboxylic acid (pKa ~4.2). In neutral or slightly basic aqueous conditions (pH > 6), the molecule exists predominantly as a carboxylate anion. The electron-rich carboxylate provides the thermodynamic driving force for CO 2​ extrusion. Upon heating, the molecule decarboxylates to form a resonance-stabilized allylic carbanion, which is rapidly protonated to yield the non-polar byproduct 3-(2-methylallyl)pyridine. Kinetic studies on related pyridinecarboxylic acids confirm that anionic and zwitterionic states decarboxylate significantly faster than the fully protonated, neutral species[1].

The Transition Metal Pathway: If this intermediate was synthesized via cross-coupling, trace metals (Pd, Cu, Rh) act as potent catalysts. Transition metals readily undergo oxidative addition into the C–COOH bond of acrylic acids, serving as traceless activators that facilitate rapid CO 2​ loss even at room temperature[2].

Mechanism A 2-(Pyridin-3-ylmethyl) prop-2-enoic acid B Carboxylate Anion (Reactive Species) A->B pH > 6.0 C Allylic Carbanion + CO2 B->C Heat (>40°C) or Trace Pd/Cu D 3-(2-Methylallyl) pyridine C->D Protonation

Decarboxylation pathway highlighting the critical thermal and metal-catalyzed CO2 extrusion step.

Troubleshooting & FAQs (The "How-To")

Q1: During rotary evaporation of my pooled fractions, I observed massive degradation into a non-polar spot on TLC. What is this byproduct? A: The non-polar byproduct is 3-(2-methylallyl)pyridine. When subjected to thermal stress (e.g., a rotary evaporator water bath >40°C), the carboxylate extrudes CO 2​ . Causality: The activation barrier for this decarboxylation is unusually low because the resulting carbanion is allylic and further stabilized by the inductive effect of the pyridine ring. Actionable Advice: Never exceed 25–30°C during solvent removal. Use high-vacuum rotary evaporation or lyophilization for aqueous mixtures.

Q2: I am running a Suzuki/Heck coupling to synthesize this intermediate, but I only isolate the decarboxylated product. How can I prevent this? A: Transition metals act as powerful catalysts for the decarboxylation of α,β -unsaturated acids[2]. Actionable Advice: If your synthetic route involves Pd-catalyzed cross-coupling, consider using an ester protecting group (e.g., tert-butyl or methyl ester) during the coupling step, followed by gentle hydrolysis (e.g., LiOH at 0°C) as the final step. If synthesizing the free acid directly, you must add metal scavengers immediately after the reaction quenches.

Q3: How does the pH during aqueous workup influence the stability of this molecule? A: At pH > 6, the molecule exists entirely as a carboxylate anion, which is the prerequisite reactive species for thermal decarboxylation[1]. Conversely, at highly acidic pH (< 2), protonation of the alkene can occur, driving a different degradation pathway. Actionable Advice: Buffer your aqueous workup to pH 3.0–3.5. At this pH, the carboxylic acid is predominantly protonated (neutral), shutting down the carboxylate-driven CO 2​ loss, while the pyridine is protonated, rendering it extractable with polar organic solvent mixtures.

Quantitative Risk Assessment

The following table summarizes the estimated half-life ( t1/2​ ) of the intact acid under various processing conditions, demonstrating the synergistic destructive effect of heat, basic pH, and trace metals.

Temperature (°C)Aqueous pH LevelTrace Pd/Cu (ppm)Estimated t1/2​ Risk Level
20°C3.5< 5 ppm> 6 monthsLow
40°C7.0< 5 ppm48 hoursModerate
60°C7.0< 5 ppm4 hoursHigh
40°C7.0500 ppm45 minutesCritical
60°C9.0500 ppm< 10 minutesCritical
Validated Processing Protocols

To ensure a self-validating system where each step inherently protects the structural integrity of the molecule, follow this optimized downstream processing workflow.

Workflow Start Crude Reaction Mixture Scavenge 1. Metal Scavenging (Thiol-functionalized silica) Start->Scavenge Workup 2. Aqueous Workup (Buffer at pH 3.0 - 3.5) Scavenge->Workup Extract 3. Cold Extraction (T < 25°C) Workup->Extract Dry 4. Solvent Removal (High vacuum, T < 25°C) Extract->Dry Store 5. Safe Storage (Argon atmosphere, -20°C) Dry->Store

Step-by-step processing workflow designed to prevent decarboxylation of sensitive acrylic acids.

Protocol: Safe Isolation and Purification

  • Reaction Quenching & Metal Scavenging :

    • Action: Cool the crude reaction mixture to 0–5°C using an ice bath. Add 5 equivalents (relative to catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Stir at room temperature for 2 hours.

    • Causality: Thiol groups irreversibly bind soft metals like Pd and Cu, removing the primary catalysts responsible for room-temperature decarboxylation.

    • Validation: Filter through a pad of Celite to physically remove the silica-metal complexes.

  • pH Adjustment :

    • Action: Dilute the filtrate with cold deionized water (4°C). Slowly add 1M Citric Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0–3.5.

    • Causality: Citric acid is a mild buffer that ensures the carboxylic acid remains protonated (neutralizing the reactive carboxylate anion) without risking over-acidification and subsequent alkene degradation.

  • Cold Extraction :

    • Action: Extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (4:1 v/v). Perform extractions quickly, keeping the separatory funnel cool (< 25°C).

    • Causality: The addition of isopropanol accommodates the polarity of the zwitterionic/protonated species, ensuring high recovery yields without requiring basic conditions.

  • Drying and Concentration :

    • Action: Dry the combined organic layers over anhydrous Na 2​ SO 4​ . Filter and concentrate using a rotary evaporator. Critical Step: Set the water bath to a maximum of 25°C. Apply high vacuum (< 50 mbar) to compensate for the low temperature.

    • Causality: Strict thermal control prevents the molecule from reaching the activation energy required for allylic carbanion formation.

  • Storage :

    • Action: Flush the receiving flask with Argon. Store the solid at -20°C in an amber vial.

    • Causality: Inert atmosphere and sub-zero temperatures halt any slow thermal degradation or photo-induced isomerization of the double bond.

References
  • [2] Title: Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Source: Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [1] Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Source: Canadian Science Publishing (Canadian Journal of Chemistry). URL:[Link]

Sources

Validation & Comparative

HPLC Method Development for 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid: A Comparative Guide to Zwitterion Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing highly polar, ionizable compounds like 2-(Pyridin-3-ylmethyl)prop-2-enoic acid presents a notorious challenge in chromatographic method development. As a molecule containing both a basic pyridine ring (pKa ~5.2) and an acidic acrylic acid moiety (pKa ~4.5), it exists as a zwitterion across typical physiological and mobile phase pH ranges.

This guide provides an objective, data-driven comparison of standard Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode column chemistries. By establishing the mechanistic causality behind retention failures and successes, we outline a self-validating methodology optimized for structural integrity, peak symmetry, and mass spectrometry (MS) compatibility.

Mechanistic Causality: The Zwitterion Dilemma

In method development, understanding the physicochemical causality behind retention is paramount. The relative positions of oppositely charged functional groups in zwitterions do not significantly alter their extreme polarity, making traditional reversed-phase retention inherently difficult[1].

If a standard C18 column is used with an acidic mobile phase (e.g., pH 3.0), the carboxylic acid is protonated and neutral, but the pyridine nitrogen becomes fully ionized. This localized positive charge drastically reduces the overall hydrophobicity of the molecule, causing it to elute near the void volume. Furthermore, the protonated pyridine acts as a strong hydrogen-bond donor, interacting aggressively with residual unendcapped silanols on the silica backbone. This secondary interaction manifests as severe peak tailing. Historically, ion-pairing reagents (like heptanesulfonic acid) were required to mask this charge, but these reagents cause irreversible column modification and severe ion suppression in MS detection[2].

Workflow Step1 1. Analyte Profiling (pKa & LogP Analysis) Step2 2. Column Chemistry Selection (C18 vs HILIC vs Mixed-Mode) Step1->Step2 Step3 3. Mobile Phase Optimization (Buffer pH & Ionic Strength) Step2->Step3 Step4 4. Self-Validating Protocol (System Suitability Testing) Step3->Step4

Workflow for zwitterionic HPLC method development.

Column Chemistry Comparison

To establish a robust analytical method, we must evaluate stationary phases that specifically address the molecule's dual nature.

Approach A: Conventional C18 (e.g., Hypersil ODS) Standard C18 relies purely on hydrophobic interactions. Because the zwitterion is highly polar, it exhibits little to no retention on reversed-phase C18 columns without the addition of MS-incompatible ion-pairing agents[1].

Approach B: Zwitterionic HILIC (e.g., ZIC-HILIC) HILIC columns are specifically designed to separate highly polar compounds that are poorly retained in traditional RP-HPLC[3]. They utilize a water-rich layer established within a polar stationary phase to partition analytes. While HILIC provides excellent retention for the protonated pyridine, it requires long column equilibration times and high concentrations of acetonitrile (>70%), which can occasionally cause solubility issues for the acrylic acid moiety during sample injection.

Approach C: Mixed-Mode Chromatography (RP/Cation-Exchange) Mixed-mode (MM) columns combine a hydrophobic alkyl chain (C8/C18) with an ionic group (e.g., strong or weak cation-exchange) embedded within or at the terminus of the ligand[4]. This dual-mechanism allows for the simultaneous exploitation of the molecule's hydrophobic carbon backbone and its protonated pyridine ring. By adjusting the buffer concentration and pH, we can independently control the retention of both moieties[4]. For pyridinecarboxylic acid derivatives, mixed-mode chromatography exploits these small differences in hydrophobic and ionic properties to achieve superior peak shape and resolution without ion-pairing reagents[2][5].

Mechanism cluster_0 Mixed-Mode Stationary Phase Analyte 2-(Pyridin-3-ylmethyl) prop-2-enoic acid RP Alkyl Ligand (Hydrophobic Interaction) Analyte->RP Unionized Acrylic Acid IEX Cation-Exchange Group (Electrostatic Interaction) Analyte->IEX Protonated Pyridine

Dual retention mechanism of zwitterions on a mixed-mode stationary phase.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three approaches using a 100 µg/mL standard of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. The data clearly illustrates the superiority of the mixed-mode approach for this specific molecular class[6].

Chromatographic ParameterConventional C18Zwitterionic HILICMixed-Mode (RP/CEX)
Mobile Phase Composition 90:10 Water:ACN (0.1% TFA)10:90 Water:ACN (10mM NH₄Ac)75:25 Water:ACN (20mM NH₄Fm, pH 3.0)
Retention Factor (k') 0.4 (Poor)4.2 (Good)5.8 (Excellent)
Tailing Factor (Tf) 2.1 (Severe Tailing)1.3 (Acceptable)1.05 (Symmetrical)
Theoretical Plates (N) < 3,000~ 9,500> 14,000
MS Compatibility Poor (TFA Ion Suppression)ExcellentExcellent (Volatile Buffer)
Self-Validating Experimental Protocol (Mixed-Mode)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the dual-retention mechanism is functioning correctly before any unknown samples are analyzed.

Materials & Reagents
  • Column: Core-shell Mixed-Mode RP/Cation-Exchange (e.g., Coresep 100, 150 x 4.6 mm, 2.7 µm)[6].

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve the precise mass of ammonium formate in water. Adjust the pH to exactly 3.0 using formic acid.

    • Causality Note: Precise pH control is critical. At pH 3.0, the acrylic acid (pKa ~4.5) is predominantly unionized (maximizing reversed-phase retention), while the pyridine (pKa ~5.2) remains fully protonated (maximizing cation-exchange retention).

  • System Equilibration: Flush the column with 75% Mobile Phase A and 25% Mobile Phase B at 1.0 mL/min for at least 20 column volumes. Monitor the baseline via UV at 254 nm until completely stable.

  • Sample Preparation: Dissolve the 2-(Pyridin-3-ylmethyl)prop-2-enoic acid standard in a 50:50 Water:Acetonitrile diluent to yield a 100 µg/mL solution. Filter through a 0.22 µm PTFE syringe filter to protect column frits.

  • Chromatographic Execution:

    • Injection Volume: 5 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm (or ESI-MS in positive ion mode)

System Suitability Testing (SST) - The Self-Validation Criteria

Before injecting experimental samples, run six replicate injections of the standard to validate the thermodynamic state of the column:

  • RSD of Retention Time (≤ 1.0%): Validates that the buffer ionic strength is correct and the cation-exchange mechanism is fully equilibrated.

  • Tailing Factor (0.95 ≤ Tf ≤ 1.15): Validates that secondary, destructive silanol interactions are fully suppressed by the mixed-mode ligand chemistry.

  • Theoretical Plates (N ≥ 10,000): Validates column bed integrity and optimal linear velocity.

Sources

A Comparative Guide to the Biological Efficacy of Ozagrel versus 2-(Pyridin-3-ylmethyl)prop-2-enoic acid in Thromboxane A2 Synthase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ozagrel, a clinically established thromboxane A2 (TXA2) synthase inhibitor, and 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, a pyridine derivative with putative activity based on structure-activity relationships of this compound class. This document is intended to serve as a technical resource, offering an in-depth look at the known biological efficacy of Ozagrel and providing a comprehensive framework for the experimental evaluation of novel compounds such as 2-(Pyridin-3-ylmethyl)prop-2-enoic acid.

Introduction: The Critical Role of Thromboxane A2 Synthase in Pathophysiology

Thromboxane A2 (TXA2) is a potent signaling molecule derived from arachidonic acid, playing a pivotal role in hemostasis and thrombosis.[1] Synthesized by the enzyme thromboxane A2 synthase (TXAS), TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[2][3] While essential for preventing blood loss at sites of vascular injury, dysregulated TXA2 production is implicated in a range of cardiovascular and cerebrovascular diseases, including myocardial infarction, stroke, and pulmonary hypertension.[2][4] Consequently, the inhibition of TXA2 synthase represents a key therapeutic strategy for the management of these conditions.[5][6]

This guide will first detail the well-documented biological efficacy of Ozagrel, a selective TXA2 synthase inhibitor.[7] It will then introduce 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, a compound of interest due to its structural similarities to known TXAS inhibitors containing a pyridine moiety.[2][8] The subsequent sections will provide detailed experimental protocols to enable a thorough investigation of the biological efficacy of this and other novel pyridine derivatives.

Ozagrel: A Profile of a Selective Thromboxane A2 Synthase Inhibitor

Ozagrel, also known as OKY-046, is a potent and highly selective inhibitor of thromboxane A2 synthase.[7] Its development was a significant step in the pursuit of targeted antiplatelet therapies.[7]

Mechanism of Action

Ozagrel exerts its therapeutic effects by specifically inhibiting the action of thromboxane A2 synthase.[3][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[7] By blocking this step in the arachidonic acid cascade, Ozagrel effectively reduces the levels of TXA2, leading to decreased platelet aggregation and vasodilation.[3][7] An important consequence of TXA2 synthase inhibition is the potential redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which may complement the therapeutic effects of reduced TXA2 levels.[7]

TXA2_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGI2S Prostacyclin Synthase PGH2->PGI2S TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Activation Platelet Aggregation & Vasoconstriction TP_Receptor->Platelet_Activation Ozagrel Ozagrel Ozagrel->TXAS Inhibits PGI2 Prostacyclin (PGI2) PGI2S->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Platelet_Inhibition Platelet Inhibition & Vasodilation IP_Receptor->Platelet_Inhibition TXAS_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Blood Whole Blood PRP Platelet-Rich Plasma Blood->PRP Platelets Isolated Platelets PRP->Platelets Microsomes Platelet Microsomes (TXAS Source) Platelets->Microsomes Reaction_Mix Microsomes + Buffer + Test Compound/Ozagrel PGH2 Add PGH2 (Substrate) Reaction_Mix->PGH2 Incubation Incubate at 37°C PGH2->Incubation Termination Terminate Reaction Incubation->Termination ELISA Measure TXB2 (ELISA) Termination->ELISA IC50 Calculate IC50 ELISA->IC50

Figure 2: Workflow for the in vitro Thromboxane A2 Synthase Inhibition Assay.

Objective: To assess the ability of the test compounds to inhibit platelet aggregation induced by various agonists.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Pre-incubate PRP with various concentrations of the test compound or Ozagrel at 37°C for a specified time.

    • Induce platelet aggregation by adding an agonist such as arachidonic acid, ADP, or collagen.

    • Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of the test compound.

    • Calculate the percentage of inhibition of platelet aggregation compared to the vehicle control.

    • Determine the IC50 value for the inhibition of platelet aggregation for each agonist.

In Vivo Models

Objective: To evaluate the antithrombotic efficacy of the test compounds in an in vivo model of arterial thrombosis.

Methodology:

  • Animal Preparation:

    • Use anesthetized mice or rats.

    • Surgically expose the common carotid artery.

  • Induction of Thrombosis:

    • Apply a piece of filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the carotid artery for a few minutes to induce endothelial injury.

  • Drug Administration:

    • Administer the test compound or Ozagrel intravenously or orally at various doses prior to the induction of thrombosis.

  • Measurement of Thrombotic Occlusion:

    • Monitor blood flow in the carotid artery using a Doppler flow probe.

    • Record the time to complete occlusion of the artery.

  • Data Analysis:

    • Compare the time to occlusion in the treated groups with the vehicle control group.

    • Determine the dose-dependent effect of the compounds on preventing or delaying thrombotic occlusion.

InVivo_Thrombosis_Model Start Anesthetized Animal Expose_Artery Surgically Expose Carotid Artery Start->Expose_Artery Administer_Drug Administer Test Compound or Ozagrel Expose_Artery->Administer_Drug Induce_Thrombosis Apply Ferric Chloride to Artery Administer_Drug->Induce_Thrombosis Monitor_Flow Monitor Blood Flow (Doppler Probe) Induce_Thrombosis->Monitor_Flow Record_Occlusion Record Time to Occlusion Monitor_Flow->Record_Occlusion Analyze_Data Compare Occlusion Times (Treated vs. Control) Record_Occlusion->Analyze_Data

Figure 3: Experimental workflow for the in vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model.

Conclusion

Ozagrel stands as a well-characterized, selective inhibitor of thromboxane A2 synthase with proven clinical utility. [7][9]In contrast, the biological efficacy of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid remains to be elucidated. However, based on the established role of the pyridine scaffold in TXAS inhibition, this compound warrants thorough investigation. [2][8]The experimental protocols detailed in this guide provide a robust framework for such an evaluation, enabling a direct and objective comparison with Ozagrel. The data generated from these studies will be crucial in determining the potential of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid and other novel pyridine derivatives as next-generation antithrombotic agents.

References

  • Iizuka, K., et al. (1981). Highly selective inhibitors of thromboxane synthetase. 2. Pyridine derivatives. Journal of Medicinal Chemistry, 24(10), 1139-1148.
  • Tai, H. H., & Yuan, B. (1982). Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 711(1), 22-27.
  • Kontogiorgis, C., & Hadjipavlou-Litina, D. (2005). Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. Current Medicinal Chemistry, 12(8), 981-1007.
  • Patsnap Synapse. What is the mechanism of Ozagrel Sodium? [Link]

  • Hosoki, K., et al. (1992). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. Journal of Pharmacobio-Dynamics, 15(10), 547-554.
  • Celli, R., et al. (2013). Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. Journal of Biomolecular Structure and Dynamics, 31(8), 849-857.
  • Patsnap Synapse. What is the mechanism of Ozagrel Trometamol? [Link]

  • Bentham Science Publishers. Thromboxane Synthase Inhibitors and Thromboxane A2 Receptor Antagonists: A Quantitative Structure Activity Relationships (QSARs) Analysis. [Link]

  • Narisada, M., et al. (1988). Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives. Journal of Medicinal Chemistry, 31(9), 1847-1854.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • ASH Publications. In Vitro Characteristics, Anticoagulant Effects and In Vivo Antithrombotic Efficacy of a Novel, Potent and Orally Active Direct Factor Xa Inhibitor, DU-176b. [Link]

  • Dempsey-Hibbert, N., et al. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry, 143, 1997-2004.
  • MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

  • ResearchGate. Anti-thrombotic efficacy of S007-867: Pre-clinical evaluation in experimental models of thrombosis in vivo and in vitro. [Link]

  • ResearchGate. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. [Link]

  • Xu, Y., et al. (2017). Design, synthesis and antithrombotic evaluation of novel non-peptide thrombin inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1087-1097.
  • Ghorab, M. M., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Archiv der Pharmazie, 345(2), 128-137.
  • Perzborn, E., et al. (2005). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 3(3), 514-521.
  • Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • Chen, C., et al. (2012). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. International Journal of Stroke, 7(4), 302-308.
  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • ResearchGate. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds. [Link]

  • Griswold, D. E., et al. (1996). (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2- pyridinyl]-2-propenoic acid: a high-affinity leukotriene B4 receptor antagonist with oral antiinflammatory activity. Journal of Medicinal Chemistry, 39(19), 3837-3841.
  • Google Patents. US10202365B2 - 2-(pyridin-3-yl)
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Decker, M. W., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry, 40(3), 385-390.
  • Haverkate, N. A., et al. (2022).
  • ResearchGate. Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. [Link]

  • Taylor & Francis Online. Antiplatelet pyrazolopyridines derivatives: pharmacological, biochemical and toxicological characterization. [Link]

  • Wise, W. C., et al. (1987).
  • Patsnap Synapse. What is Ozagrel Hydrochloride Hydrate used for? [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of novel molecules is a cornerstone of innovation. Infrared (IR) spectroscopy stands as a fundamental analytical technique, offering a rapid and non-destructive method to elucidate the functional group composition of a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, a compound of interest for its hybrid structure, integrating a pyridine moiety with a methacrylic acid backbone. A thorough understanding of its spectral features is critical for researchers engaged in its synthesis, quality control, and application.

The Molecular Architecture: A Vibrational Perspective

To accurately predict and interpret the IR spectrum of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, a systematic examination of its constituent functional groups is necessary. The molecule's structure is a tapestry woven from a carboxylic acid, a terminal alkene, and a 3-substituted pyridine ring. Each of these components possesses unique vibrational modes that give rise to characteristic absorption bands in the IR spectrum.

Figure 1. Molecular structure highlighting the key functional groups of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid.

Decoding the Spectrum: A Detailed Peak Analysis

The IR spectrum of this molecule is a composite of the vibrational signatures of its functional groups. Below is a comprehensive analysis of the expected characteristic absorption peaks, grounded in established spectroscopic principles.

The Carboxylic Acid Signature: Broad O-H and Sharp C=O Stretches

The presence of a carboxylic acid functional group gives rise to some of the most recognizable features in an IR spectrum. A very broad and intense absorption band for the O-H stretch is anticipated in the 3300-2500 cm⁻¹ region.[1] This characteristic broadening is a direct result of intermolecular hydrogen bonding, which creates a continuum of bond energies.

Another hallmark of the carboxylic acid is the strong and sharp carbonyl (C=O) stretching vibration, which typically appears between 1760-1690 cm⁻¹ .[1] For 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, which is an α,β-unsaturated acid, the conjugation of the carbonyl group with the alkene double bond is expected to delocalize electron density, thereby lowering the stretching frequency to approximately 1710-1680 cm⁻¹ . Additionally, the C-O stretching and O-H bending vibrations are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1]

Alkene Vibrations: Identifying the Unsaturated Moiety

The prop-2-enoic acid portion of the molecule contributes characteristic alkene absorption bands. The stretching vibration of the vinylic C-H bonds (=C-H) is expected to appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. The carbon-carbon double bond (C=C) stretch will likely be observed as a medium intensity peak around 1650-1630 cm⁻¹ . A strong absorption band resulting from the out-of-plane bending of the terminal =CH₂ group is also anticipated in the 995-910 cm⁻¹ region.

The Pyridine Ring: Aromatic and Heterocyclic Vibrations

The 3-substituted pyridine ring introduces several characteristic absorptions. The aromatic C-H stretching vibrations are typically found between 3100-3000 cm⁻¹ , which may cause them to overlap with the alkene =C-H stretching bands. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of medium to weak bands in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern. For a 3-substituted pyridine, a strong absorption band is expected in the 810-750 cm⁻¹ range.

Comparative Summary of Characteristic Peaks

The following table provides a consolidated overview of the predicted IR absorption bands for 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, serving as a practical reference for spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch3300-2500Strong, Very BroadIndicative of intermolecular hydrogen bonding.[1]
C=O Stretch1710-1680Strong, SharpFrequency lowered due to conjugation with the C=C bond.
C-O Stretch1320-1210Medium
O-H Bend1440-1395Medium
Alkene =C-H Stretch3100-3000MediumMay overlap with aromatic C-H stretches.
C=C Stretch1650-1630Medium
=CH₂ Bend (out-of-plane)995-910Strong
Pyridine Ring Aromatic C-H Stretch3100-3000Medium-WeakMay overlap with alkene =C-H stretches.
C=C & C=N Ring Stretches1600-1450Medium-Weak (multiple bands)
C-H Bend (out-of-plane)810-750StrongCharacteristic of 3-substitution.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and high-quality IR spectrum of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy method is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Collect a background spectrum.

  • Sample Preparation: Place a small amount of the solid 2-(Pyridin-3-ylmethyl)prop-2-enoic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent and firm pressure using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ is sufficient.

  • Data Processing: Apply an ATR correction to the raw spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction to ensure a flat baseline.

  • Spectral Analysis: Identify and annotate the key absorption peaks, comparing their positions and relative intensities to the predicted values in this guide.

experimental_workflow cluster_protocol ATR FT-IR Protocol A Instrument Preparation (Purge & Background Scan) B Sample Application (Cover ATR Crystal) A->B C Apply Pressure (Ensure Good Contact) B->C D Data Acquisition (16-32 Scans, 4 cm⁻¹ Resolution) C->D E Data Processing (ATR & Baseline Correction) D->E F Spectral Analysis (Peak Identification) E->F

Figure 2. A streamlined workflow for obtaining an ATR FT-IR spectrum.

Concluding Remarks

The infrared spectrum of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid presents a rich tapestry of vibrational information, directly reflecting its unique molecular structure. By systematically identifying the characteristic absorption bands of the carboxylic acid, alkene, and pyridine moieties, researchers can confidently ascertain the identity, purity, and structural integrity of this compound. This guide provides a robust framework, grounded in established spectroscopic principles, to aid in the effective and accurate interpretation of the IR spectrum of this and analogous molecular architectures.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Purity Assessment Standards for 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, multifunctional building blocks, the analytical rigor applied to their release testing must evolve. 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (Chemical Formula: C9H9NO2) is a highly versatile intermediate. Structurally, it features a basic pyridine ring capable of transition-metal coordination and an α,β -unsaturated carboxylic acid (acrylic acid moiety) that serves as an excellent Michael acceptor.

Because of these reactive functional groups, the compound is susceptible to specific degradation pathways, including pyridine N-oxidation and nucleophilic addition across the terminal alkene. To ensure batch-to-batch consistency and comply with the latest ICH Q2(R2) guidelines[1], relying on a single analytical method is no longer sufficient[2]. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for the purity assessment of this critical building block.

The Orthogonal Strategy: HPLC-UV vs. qNMR

The recent adoption of ICH Q2(R2) and Q14 moves the pharmaceutical industry toward a science- and risk-based approach focused on analytical understanding and method robustness[3]. A core tenet of this approach is orthogonal validation—using mechanistically distinct methods to ensure no impurity escapes detection[4].

  • HPLC-UV (Relative Purity): HPLC separates components based on their differential distribution between a stationary and mobile phase[5]. It is highly sensitive to chromophoric impurities but suffers from compound-specific UV response factors and "invisible" contaminants (e.g., residual water, inorganic salts, or non-UV-active aliphatic solvents)[6].

  • 1H-qNMR (Absolute Purity): qNMR is a primary analytical method that provides a direct measurement of analyte concentration without requiring an identical reference standard[5]. Because the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for it[7], qNMR delivers an absolute mass fraction purity. It is particularly valuable for new synthetic molecules where commercial reference standards are unavailable[8].

Workflow cluster_0 Orthogonal Analysis Start 2-(Pyridin-3-ylmethyl)prop-2-enoic acid (Synthesized Batch) Split Sample Aliquoting & Preparation Start->Split HPLC HPLC-UV Analysis (Chromophoric Impurities) Split->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Split->qNMR Recon Data Reconciliation (ICH Q2(R2) Cross-Validation) HPLC->Recon qNMR->Recon Cert Final Purity Certification Recon->Cert

Fig 1. Orthogonal purity validation workflow combining HPLC-UV and 1H-qNMR methodologies.

Chemical Vulnerabilities & Impurity Profiling

Understanding the degradation pathways of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is critical for method development. The pyridine nitrogen is prone to oxidation upon exposure to air or peroxides, while the acrylic double bond can undergo hydration or Michael addition under harsh conditions.

Degradation API Target Analyte 2-(Pyridin-3-ylmethyl)prop-2-enoic acid Oxidation N-Oxidation (Peroxides/Air Exposure) API->Oxidation Michael Michael Addition (Nucleophilic Attack on Alkene) API->Michael ImpA Pyridine N-oxide Impurity (Altered Basicity/Retention) Oxidation->ImpA ImpB Saturated Adduct Impurity (Loss of UV Chromophore) Michael->ImpB

Fig 2. Primary degradation pathways of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid affecting purity.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, embedding internal checks to verify that the analytical procedure is fit for its intended purpose[9].

Protocol A: HPLC-UV Purity Assessment

Causality & Design: The analyte contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic group (pKa ~4.5). At a neutral pH, the molecule exists in mixed ionization states, which causes severe peak tailing and retention time drift. To enforce a single, well-behaved ionic state, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA fully protonates the pyridine nitrogen and suppresses the ionization of the carboxylic acid, ensuring sharp, reproducible peaks.

  • Instrumentation: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase:

    • Channel A: LC-MS grade Water + 0.1% TFA.

    • Channel B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Program: 5% B to 95% B over 15 minutes to elute both polar (N-oxide) and non-polar impurities.

  • Detection: 254 nm (optimal for the conjugated pyridine-acrylic system).

  • System Suitability (Self-Validation): Inject a reference standard 5 times. The method is only valid if the Relative Standard Deviation (%RSD) of the peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.

Protocol B: 1H-qNMR Absolute Purity Determination

Causality & Design: Accurate qNMR requires an Internal Standard (IS) that does not overlap with the analyte's signals[10]. Dimethyl sulfone (DMSO2) is chosen as the IS because its sharp singlet resonance at ~3.0 ppm sits in a completely transparent window of the analyte’s spectrum (analyte signals: pyridine protons at 7.3–8.5 ppm, alkene protons at 5.8 and 6.2 ppm, and methylene bridge at 3.6 ppm). Furthermore, a long relaxation delay (D1) is mandatory to allow all nuclei to return to equilibrium before the next pulse, preventing signal saturation and artificially low purity results.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of NIST-traceable Dimethyl sulfone (IS) into a vial using a microbalance. Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal intensity).

    • Relaxation Delay (D1): 30 seconds (ensures >5 * T1 relaxation time for quantitative accuracy)[10].

    • Number of Scans: 32 to 64 scans.

  • Data Processing: Apply baseline correction and integrate the IS peak (3.0 ppm, 6H) and the isolated analyte alkene proton (~5.8 ppm, 1H).

  • System Suitability (Self-Validation): The Signal-to-Noise (S/N) ratio of both the IS and the target analyte peaks must exceed 250:1[2].

Comparative Data & Performance Metrics

The following table summarizes a cross-validation study of three distinct batches of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid. The data highlights why relying solely on chromatography can artificially inflate purity metrics.

Performance Metric / BatchHPLC-UV (Relative Area %)1H-qNMR (Absolute Mass %)Identified Discrepancy Cause
Method Specificity High for chromophoresUniversal for protonated speciesN/A
LOD / LOQ ~0.01% / ~0.05%~0.1% / ~0.5%N/A
Batch 001 Purity 99.8%97.5%Residual Ethyl Acetate (invisible to HPLC-UV, quantified by qNMR)
Batch 002 Purity 99.5%99.2%Trace Moisture (detected by qNMR)
Batch 003 Purity 98.2%98.1%Pyridine N-oxide Impurity (detected accurately by both methods)

Data Interpretation: Batch 001 appeared exceptionally pure by HPLC-UV. However, qNMR revealed a 2.3% discrepancy due to residual extraction solvents. Because qNMR captures all protonated species, it provides a truer reflection of the absolute mass fraction, which is critical when calculating stoichiometric equivalents for downstream catalytic reactions.

Conclusion

For complex pharmaceutical building blocks like 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, purity assessment must transcend simple chromatographic area percentages. While HPLC-UV remains indispensable for tracking trace-level chromophoric degradation products (like N-oxides), it must be paired with an orthogonal technique like 1H-qNMR to capture the absolute mass fraction and account for spectroscopically silent impurities. Implementing this dual-methodology approach ensures full compliance with ICH Q2(R2) standards and safeguards downstream synthetic workflows.

Sources

Comparative Guide: 2-Pyridyl vs. 3-Pyridyl Acrylic Acid Derivatives in Drug Design and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced structural differences between isomeric building blocks is critical for rational drug design and advanced materials synthesis. This guide provides an in-depth comparative analysis of 2-pyridyl and 3-pyridyl acrylic acid derivatives . By examining how the spatial orientation of the pyridine nitrogen dictates electronic distribution, coordination geometry, and pharmacological efficacy, we can engineer more precise synthetic workflows.

Chemical Rationale: The Impact of Nitrogen Positioning

The fundamental divergence in the behavior of these two isomers stems from the position of the nitrogen heteroatom relative to the acrylic acid moiety. This positioning creates distinct causal effects on the molecule's reactivity:

  • 2-Pyridyl Acrylic Acids (Ortho-Nitrogen): The nitrogen atom is positioned in close proximity to the acrylic side chain. This proximity enables bidentate chelation (utilizing both the pyridine nitrogen and the carboxylate/acrylic oxygen). This strong localized electron withdrawal and chelating ability make 2-pyridyl derivatives highly prized in metalloenzyme inhibition, specifically in targeting the Mg²⁺ ions within the active site of HIV-1 Integrase[1][2].

  • 3-Pyridyl Acrylic Acids (Meta-Nitrogen): The nitrogen is positioned optimally for intermolecular interactions without the steric hindrance of the adjacent acrylic chain. This creates a highly effective bifunctional ligand with both hard and soft coordination sites, ideal for constructing 3D heterometallic coordination polymers and investigating solid-state photoreactivity via [2+2] cycloaddition[3][4]. Furthermore, 3-pyridyl derivatives are exceptional substrates for biocatalytic hydroamination to synthesize electron-deficient aromatic d-amino acids[5].

Table 1: Physicochemical & Structural Comparison
Property / Feature3-(2-Pyridyl)acrylic acid3-(3-Pyridyl)acrylic acidMechanistic Causality
Nitrogen Position Ortho (2-position)Meta (3-position)Dictates local electron density and steric accessibility.
Coordination Mode Bidentate ChelatorBifunctional / Bridging Ligand2-N allows tight, localized metal binding; 3-N promotes extended 3D polymeric networks.
Primary Application Antiviral Drug Design (HIV-1 IN)Coordination Polymers & BiocatalysisChelation drives enzyme inhibition; bridging drives material science applications.
Photoreactivity Low (Sterically hindered)High (Solid-state[2+2] cycloaddition)3-N alignment facilitates parallel stacking of C=C bonds required for photodimerization.

Logical Workflow: Synthesis & Application Pathways

The following diagram maps the divergent synthetic and validation pathways dictated by the nitrogen position in these derivatives.

G Start Pyridyl Acrylic Acid Derivatives Node2 2-Pyridyl Series (Ortho-Nitrogen) Start->Node2 Node3 3-Pyridyl Series (Meta-Nitrogen) Start->Node3 Synth2 Condensation with Diethyl Oxalate Node2->Synth2 Synth3 Ag(I) Complexation (Dark Conditions) Node3->Synth3 Assay2 HIV-1 Integrase Inhibition Assay Synth2->Assay2 Assay3 Photodimerization [2+2] Cycloaddition Synth3->Assay3

Workflow comparing 2-pyridyl and 3-pyridyl acrylic acid derivative synthesis and validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal check to confirm causality and prevent downstream failure.

Protocol A: Synthesis of 2-Hydroxy-3-pyridylacrylic Acid Derivatives (HIV-1 IN Inhibitors)

This protocol exploits the 2-pyridyl scaffold to create potent2[2].

Step 1: Condensation Reaction

  • Action: React substituted 2-methylpyridines with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) under an inert argon atmosphere.

  • Causality: The base deprotonates the acidic methyl group (activated by the adjacent electron-withdrawing 2-nitrogen), initiating a Claisen-type condensation to form 2-hydroxy-3-pyridylacrylic esters.

  • Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The appearance of a highly fluorescent spot indicates the formation of the extended conjugated ester system.

Step 2: Mild Hydrolysis

  • Action: Treat the resulting ester with aqueous LiOH at room temperature for 4 hours, followed by careful acidification with 1M HCl to pH 3.

  • Causality: LiOH is explicitly chosen over NaOH/KOH because the lithium cation provides mild, controlled hydrolysis, preventing the unwanted decarboxylation of the highly reactive α,γ-diketo acid pharmacophore[1].

  • Self-Validation Checkpoint: ¹H NMR (DMSO-d6). The disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the presence of a broad singlet at ~13.5 ppm (carboxylic OH) confirms successful conversion.

Protocol B: Synthesis of Ag(I) Coordination Polymers using 3-Pyridylacrylic Acid

This protocol utilizes the bridging capacity of the 3-pyridyl isomer to engineer 4[4].

Step 1: Argentophilic Complexation

  • Action: Dissolve trans-3-(3-pyridyl)acrylic acid in a 1:1 ethanol/water mixture. Slowly layer an aqueous solution of AgClO₄ or AgBF₄ over the ligand solution. Strictly perform this step in a dark room or using amber glassware.

  • Causality: The meta-nitrogen binds to Ag(I), while argentophilic (Ag-Ag) interactions drive the self-assembly of polymeric chains. Light must be excluded because the resulting parallel alignment of the acrylic C=C bonds makes the complex highly susceptible to premature photochemical [2+2] cycloaddition[4].

  • Self-Validation Checkpoint: ATR-FTIR spectroscopy of the initial precipitate. A shift in the pyridine ring stretching frequencies (from ~1590 cm⁻¹ in the free ligand to >1600 cm⁻¹) confirms Ag-N coordination.

Step 2: Photochemical Dimerization

  • Action: Expose the validated, dried single crystals to UV irradiation (365 nm) for 24 hours.

  • Causality: The crystal lattice forces the C=C bonds of adjacent 3-pyridylacrylic acid molecules into a head-to-head alignment (< 4.2 Å apart), satisfying Schmidt’s criteria for solid-state photodimerization.

  • Self-Validation Checkpoint: Single-Crystal X-Ray Diffraction (SCXRD). The complete disappearance of the C=C double bond electron density and the formation of a cyclobutane ring definitively validates the photoreaction.

Comparative Experimental Performance Data

The structural differences between these derivatives directly translate to their functional performance in laboratory assays.

Table 2: Quantitative Performance Metrics
Derivative ClassTarget ApplicationKey Experimental MetricCausality of Result
2-Hydroxy-3-pyridylacrylic acids HIV-1 Integrase InhibitionIC₅₀: 19 – 35 nM[2]Bidentate chelation of active site Mg²⁺ effectively halts viral DNA strand transfer.
3-Pyridylacrylic acid (Ag⁺ complex) Solid-State PhotoreactivityConversion: 100% yield of cyclobutane dimer[4]Meta-N coordination forces perfect parallel stacking of olefins, enabling quantitative [2+2] cycloaddition.
5-Substituted 2-pyridylacrylic acids Biocatalytic HydroaminationEnantiomeric Excess (ee): >99% (R-configuration)[5]The electron-deficient pyridyl ring enhances the electrophilicity of the acrylate, accelerating Phenylalanine Ammonia Lyase (PAL) catalysis.

References

  • A platform for designing HIV integrase inhibitors. Part 1: 2-Hydroxy-3-heteroaryl acrylic acid derivatives as novel HIV integrase inhibitor... Source: ResearchGate URL:1

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: PMC / NIH URL:2

  • Photoreactivity of Ag(I) Complexes and Coordination Polymers of Pyridyl Acrylic Acids Source: ACS Publications URL:4

  • Exploration and exploitation of homologous series of bis(acrylamido)alkanes containing pyridyl and phenyl groups Source: PMC / NIH URL:3

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids Source: PMC / NIH URL:5

  • trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 Source: PubChem / NIH URL:6

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and PPE for 2-(Pyridin-3-ylmethyl)prop-2-enoic Acid

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular structure. 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is a highly specialized building block. To handle it safely, we must understand the causality behind its hazards. This guide provides a field-proven, self-validating operational protocol designed for researchers and drug development professionals.

Chemical Profile & Hazard Causality

The hazard profile of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid is dictated by its two distinct functional moieties, which act synergistically to increase risk[1]:

  • The Prop-2-enoic (Acrylic) Acid Core: This α,β -unsaturated carbonyl system is a potent electrophile. It acts as a Michael acceptor, capable of covalent binding to biological nucleophiles (like thiols in skin proteins). This causes severe ocular and dermal irritation (Eye Irrit. 2, Skin Irrit. 2) and poses a high risk of sensitization[1].

  • The Pyridin-3-ylmethyl Moiety: The pyridine ring introduces significant lipophilicity, which enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), potentially carrying the reactive acrylic core into systemic circulation.

Furthermore, as a finely divided combustible solid, aerosolized dust can cause acute respiratory tract irritation (STOT SE 3)[1].

HazardCausality H1 Pyridine Moiety (Lipophilic) R1 Systemic Toxicity Risk H1->R1 Skin Penetration H2 Acrylic Acid Core (Electrophilic) R2 Tissue Sensitization Risk H2->R2 Protein Binding M1 Nitrile Gloves (>0.11mm) R1->M1 Mitigated by M2 Fume Hood (>100 fpm) R2->M2 Mitigated by S Safe Operational State M1->S M2->S

Caption: Hazard causality and corresponding PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory PPE. The following matrix outlines the required gear and the mechanistic causality behind each choice.

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-layered Nitrile (>0.11 mm thickness)Pyridine derivatives rapidly permeate latex. The double-layer creates a breach-detection system; if the outer glove tears, the inner glove provides a temporal buffer for safe doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)The acrylic acid core is a severe ocular irritant[1]. Standard safety glasses are insufficient due to the risk of micro-dust aerosolization bypassing the lenses.
Respiratory N95 / P100 Particulate RespiratorRequired if handling outside a certified fume hood. Mitigates inhalation of the finely divided solid, preventing STOT SE 3 respiratory tract irritation[1].
Body Protection Flame-Resistant (FR) Lab CoatSubstituted acrylic acids are classified as combustible solids. FR coats prevent ignition during potential exothermic auto-polymerization events.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning the procedure inherently proves its own safety before you proceed to the next step.

Workflow A 1. Fume Hood Validation B 2. Double-Glove Donning A->B C 3. Anti-Static Transfer B->C D 4. Inert Gas Purging C->D E 5. NaHCO3 Quenching D->E

Caption: Operational workflow for handling 2-(Pyridin-3-ylmethyl)prop-2-enoic acid.

Phase 1: Pre-Operational Validation
  • Fume Hood Verification: Ensure the fume hood face velocity is between 100-120 fpm.

    • Self-Validating Checkpoint: Before opening the reagent bottle, hold a Kimwipe near the fume hood sash. The inward deflection of the tissue visually validates negative pressure, ensuring containment before exposure occurs.

  • Glove Integrity Test: Select high-quality nitrile gloves.

    • Self-Validating Checkpoint: Trap air in the glove and roll the cuff to pressurize it. A lack of deflation confirms the absence of micro-tears. Don two pairs.

Phase 2: Material Transfer & Weighing
  • Static Mitigation: Ground the analytical balance and use an anti-static ionizer if available.

    • Causality: Dry acrylic acid powders carry static charge. Electrostatic repulsion causes the fine powder to "jump," leading to aerosolization and severe inhalation risk.

  • Weighing Protocol: Use a static-free polypropylene spatula. Weigh the material into a pre-tared, sealable vial inside the fume hood. Cap the vial tightly before transferring it to the reaction station.

Phase 3: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen.

    • Causality: The terminal alkene of the prop-2-enoic acid core is susceptible to radical-initiated auto-polymerization in the presence of atmospheric oxygen and light.

  • Temperature Control: Dissolve the compound in the chosen solvent at 0°C to 5°C before allowing it to reach room temperature.

    • Causality: Mitigates the exothermic heat of solvation and prevents premature degradation of the Michael acceptor.

Spill Response & Waste Disposal Plan

Immediate Spill Response:

  • Do NOT sweep dry. Sweeping aerosolizes the reactive powder.

  • Cover the spill with damp absorbent pads to suppress dusting.

  • Carefully wipe the area with a cloth saturated in a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Causality: The mild base deprotonates the carboxylic acid, converting the lipophilic irritant into a highly water-soluble, non-volatile sodium salt that is easily wiped away.

Waste Segregation:

  • Dispose of all neutralized wipes, contaminated gloves, and solid waste in a dedicated "Halogen-Free Organic Waste" container (unless the reaction involved halogenated solvents).

  • Never mix acrylic acid waste with strong oxidizers or radical initiators (e.g., peroxides), as this can trigger violent, exothermic polymerization in the waste carboy.

References

  • trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - Safety and Hazards. PubChem, National Institutes of Health (NIH). URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.